molecular formula C7H7ClN2 B1330079 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine CAS No. 23596-25-0

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Cat. No.: B1330079
CAS No.: 23596-25-0
M. Wt: 154.6 g/mol
InChI Key: WSJKRCBUBLIDBF-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-25-0) is a versatile, chlorinated bicyclic heterocycle with the molecular formula C7H7ClN2 . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The pyrrolopyridine scaffold is a privileged structure in pharmacology, present in several biologically active compounds and approved therapies . Specifically, derivatives of the pyrrolo[3,2-c]pyridine isomer have been investigated as potent inhibitors of FMS kinase, positioning them as promising candidates for the development of novel anticancer and antiarthritic therapeutics . Researchers can utilize the reactive chloro substituent on this scaffold for further functionalization via metal-catalyzed cross-coupling reactions, while the saturated 2,3-dihydro ring system offers a distinct spatial geometry that can influence target binding and pharmacokinetic properties. This product is supplied for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJKRCBUBLIDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178246
Record name 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro-
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Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23596-25-0
Record name 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023596250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol, this document outlines a scientifically sound, multi-step hypothetical route based on established organic chemistry principles and analogous reactions reported for similar pyrrolopyridine systems.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is envisioned as a two-stage process. The initial stage focuses on the construction of the core bicyclic system, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. The second stage involves the selective chlorination of this intermediate at the 6-position of the pyridine ring.

Synthetic_Strategy Start Pyridine-based Starting Material Intermediate 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Start->Intermediate Ring Annulation Target This compound Intermediate->Target Electrophilic Chlorination

Caption: High-level overview of the proposed synthetic pathway.

Stage 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

The construction of the dihydro-pyrrolo[3,2-c]pyridine core can be approached through the cyclization of a suitably functionalized pyridine precursor. A plausible route starts from 4-chloro-3-nitropyridine.

Experimental Protocol:

Step 1.1: Synthesis of 4-(2-aminoethylamino)-3-nitropyridine

  • Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add ethylenediamine (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-100 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 1.2: Reductive Cyclization to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: The intermediate, 4-(2-aminoethylamino)-3-nitropyridine (1.0 eq), is dissolved in a protic solvent like ethanol or acetic acid. A reducing agent, such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over Pd/C), is then added.

  • Reaction Conditions: If using a metal reducing agent like iron in acetic acid, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at a suitable pressure and temperature. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is filtered to remove the catalyst or metal residues. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be purified by column chromatography or crystallization.

Stage1_Synthesis cluster_step1 Step 1.1 cluster_step2 Step 1.2 A 4-Chloro-3-nitropyridine C 4-(2-aminoethylamino)-3-nitropyridine A->C Nucleophilic Aromatic Substitution B Ethylenediamine B->C D 4-(2-aminoethylamino)-3-nitropyridine F 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine D->F Reductive Cyclization E Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C) E->F

Caption: Proposed workflow for the synthesis of the core intermediate.

Stage 2: Selective Chlorination

The final step is the regioselective chlorination of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine intermediate. The electron-donating nature of the fused pyrrole ring is expected to activate the pyridine ring towards electrophilic substitution. The 6-position is a likely site for chlorination.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable inert solvent, such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise at a controlled temperature, typically 0 °C to room temperature. Other potential chlorinating agents include sulfuryl chloride or trichloroisocyanuric acid.

  • Reaction Conditions: Stir the reaction mixture for a period ranging from a few hours to overnight. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Stage2_Chlorination Intermediate 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Target This compound Intermediate->Target Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., NCS) Reagent->Target

Caption: Proposed final chlorination step.

Quantitative Data Summary

As this guide presents a hypothetical route, experimental data such as yields and purity are not available. However, based on analogous reactions reported in the literature for similar heterocyclic systems, the expected outcomes can be tabulated for planning purposes.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1.1Nucleophilic Substitution4-Chloro-3-nitropyridineEthylenediamine4-(2-aminoethylamino)-3-nitropyridine60-80
1.2Reductive Cyclization4-(2-aminoethylamino)-3-nitropyridineFe/AcOH or H₂/Pd-C2,3-dihydro-1H-pyrrolo[3,2-c]pyridine50-70
2.1Electrophilic Chlorination2,3-dihydro-1H-pyrrolo[3,2-c]pyridineN-Chlorosuccinimide (NCS)This compound40-60

Note: The expected yields are estimates and will be highly dependent on the specific reaction conditions and purification methods employed.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound. The proposed route is based on well-established chemical transformations and provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable heterocyclic compound. Optimization of each step will be necessary to achieve the desired yield and purity for application in drug discovery and development programs.

An In-depth Technical Guide to the Pyrrolo[3,2-c]pyridine Core: Focus on CAS Number 23596-25-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the pyrrolo[3,2-c]pyridine scaffold, with a specific focus on the intermediate compound, 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS Number: 23596-25-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this heterocyclic system.

Physicochemical Properties of this compound

This compound is a heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 23596-25-0
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.60 g/mol
Appearance Solid
Melting Point 115-116 °C
Boiling Point 287.2 °C at 760 mmHg
SMILES ClC1=CC2=C(CCN2)C=N1
InChI Key WSJKRCBUBLIDBF-UHFFFAOYSA-N

Synthesis of the Pyrrolo[3,2-c]pyridine Core

One illustrative, generalized synthetic approach to a related bromo-substituted pyrrolo[3,2-c]pyridine is outlined below. This can potentially be adapted for the synthesis of the chloro-analog.

Experimental Protocol: General Synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine Intermediate[1]

Step 1: Oxidation of 2-bromo-5-methylpyridine

  • Commercially available 2-bromo-5-methylpyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of the Pyridine-N-oxide

  • The resulting N-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group onto the pyridine ring, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Formation of the Enamine Intermediate

  • The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form a key enamine intermediate.

Step 4: Reductive Cyclization to form the Pyrrole Ring

  • The enamine intermediate undergoes a reductive cyclization in the presence of a reducing agent, such as iron powder in acetic acid, to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Further functionalization and modification of this core structure can then be carried out to synthesize a library of derivatives.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Enamine Formation (DMF-DMA) Intermediate2->Step3 Intermediate3 Enamine Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe, Acetic Acid) Intermediate3->Step4 Product 6-bromo-1H-pyrrolo[3,2-c]pyridine Step4->Product

Caption: General synthetic workflow for a 6-bromo-pyrrolo[3,2-c]pyridine.

Biological Activity and Therapeutic Potential

The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have shown significant potential in various therapeutic areas, particularly in oncology and immunology.

Kinase Inhibition

A primary area of investigation for pyrrolo[3,2-c]pyridine derivatives is their activity as kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

FMS Kinase Inhibition: Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (colony-stimulating factor-1 receptor, CSF-1R).[2] Overexpression of FMS kinase is associated with several cancers, including ovarian, prostate, and breast cancer. One study reported a series of pyrrolo[3,2-c]pyridine derivatives with IC₅₀ values in the nanomolar range against FMS kinase.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is another important target in cancer therapy. Abnormal activation of this pathway is implicated in various malignancies. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFR1, 2, and 3, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[3]

Other Kinase Targets: The versatility of the pyrrolopyridine core has led to the development of inhibitors for other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 3 (JAK3), which are involved in cell cycle regulation and immune responses, respectively.

Anticancer Activity

The kinase inhibitory activity of pyrrolo[3,2-c]pyridine derivatives translates to potent anticancer effects.

Antiproliferative Activity: Numerous studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives showed excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with some compounds displaying IC₅₀ values in the sub-micromolar range.[1]

Mechanism of Action: The anticancer mechanism of some pyrrolo[3,2-c]pyridine derivatives has been elucidated as the inhibition of tubulin polymerization.[1] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Biological Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound ClassTargetCell LineIC₅₀Reference
1H-pyrrolo[3,2-c]pyridine derivativesTubulin PolymerizationHeLa0.12 - 0.21 µM[1]
1H-pyrrolo[3,2-c]pyridine derivativesFMS Kinase-30 - 60 nM[2]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1-7 nM[3]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR2-9 nM[3]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR3-25 nM[3]

Note: The data presented is for derivatives of the pyrrolo[3,2-c]pyridine scaffold and not for CAS 23596-25-0 itself, for which specific biological activity data is not publicly available.

Signaling Pathways

The biological effects of pyrrolo[3,2-c]pyridine derivatives are mediated through the modulation of key cellular signaling pathways. As kinase inhibitors, they can block the downstream signaling cascades that promote cell proliferation, survival, and migration.

Kinase Signaling Pathway

Kinase_Signaling Ligand Growth Factor (e.g., CSF-1, FGF) Receptor Receptor Tyrosine Kinase (e.g., FMS, FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Downstream Phosphorylation Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->Receptor Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response

Caption: Inhibition of receptor tyrosine kinase signaling by pyrrolo[3,2-c]pyridine derivatives.

Safety and Toxicology

Specific toxicological data for this compound is not extensively documented in publicly available literature. However, general safety precautions should be taken when handling this and related chemical compounds. For the related compound, 6-chloro-1H-pyrrolo[2,3-b]pyridine, the GHS classification indicates that it is harmful if swallowed and causes serious eye damage.[4] As with any chemical intermediate, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier and handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE).

Conclusion

This compound (CAS 23596-25-0) is a valuable chemical intermediate that provides access to the medicinally important pyrrolo[3,2-c]pyridine scaffold. While biological data on this specific compound is limited, the extensive research into its derivatives highlights the significant therapeutic potential of this heterocyclic system, particularly in the development of novel kinase inhibitors for the treatment of cancer and other diseases. Further investigation into the synthesis and biological evaluation of new derivatives based on this core structure is warranted and represents a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, including its molecular weight, and explores its potential role in drug discovery, particularly as a scaffold for kinase inhibitors. A plausible synthetic route is outlined, and while specific experimental data for this exact molecule is limited in publicly available literature, this guide provides key information for researchers working with related pyrrolopyridine derivatives.

Chemical Properties and Data

This compound is a bicyclic heteroaromatic compound. Its core structure consists of a pyrrolidine ring fused to a pyridine ring, with a chlorine substituent on the pyridine moiety.

PropertyValueSource
Molecular Weight 154.6 g/mol [1]
Molecular Formula C₇H₇ClN₂[1]
CAS Number 23596-25-0[1]
Predicted XlogP 1.8[2]
Monoisotopic Mass 154.02977 Da[2]

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a general strategy can be proposed based on the synthesis of structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives.[3] A potential synthetic pathway could involve the construction of a suitable brominated pyrrolopyridine precursor, followed by a nucleophilic substitution or a cross-coupling reaction to introduce the chloro substituent, and finally, a selective reduction of the pyrrole ring to the dihydropyrrole.

Proposed Synthetic Scheme (Hypothetical):

A plausible approach could be adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[3] The initial steps would focus on creating the core 1H-pyrrolo[3,2-c]pyridine skeleton.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This intermediate is a key starting material. A detailed protocol for its synthesis has been described.[3] The process involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[3]

  • Experimental Protocol:

    • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid.[3]

    • Stir the reaction mixture at 100 °C for 5 hours.[3]

    • After cooling, filter the mixture and concentrate it in vacuo.[3]

    • Neutralize the residue with an aqueous sodium carbonate solution and extract with ethyl acetate.[3]

    • Wash the organic portion with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

Step 2: Halogen Exchange Reaction

The bromo- group on the pyrrolopyridine ring could potentially be exchanged for a chloro- group using a suitable source of chloride ions, such as copper(I) chloride, in a nucleophilic aromatic substitution reaction, possibly with heating.

Step 3: Selective Reduction of the Pyrrole Ring

The final step would involve the selective reduction of the pyrrole ring to the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This could be achieved using a variety of reducing agents known to selectively reduce pyrroles without affecting the pyridine ring, such as catalytic hydrogenation with a specific catalyst (e.g., Rhodium on alumina) under controlled conditions or using a dissolving metal reduction.

Experimental Workflow Diagram:

G start Commercially available 2-bromo-5-methylpyridine step1 Formation of 2-bromo-5-methylpyridine-1-oxide start->step1 m-chloroperbenzoic acid step2 Nitration to 2-bromo-5-methyl-4-nitropyridine 1-oxide step1->step2 fuming nitric acid, sulphuric acid step3 Reaction with N,N-dimethylformamide dimethyl acetal step2->step3 step4 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine step3->step4 iron powder, acetic acid step5 Halogen Exchange (Br to Cl) step4->step5 e.g., CuCl step6 Selective Reduction of Pyrrole Ring step5->step6 e.g., Catalytic Hydrogenation end This compound step6->end

Proposed synthetic workflow for this compound.

Biological Activity and Drug Development Potential

The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in a number of compounds with demonstrated biological activity. Notably, derivatives of this scaffold have been identified as potent inhibitors of FMS kinase (CSF-1R).[4] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[4] Dysregulation of the FMS kinase signaling pathway has been implicated in various diseases, including cancer and inflammatory conditions.[4]

FMS Kinase Signaling Pathway

Inhibition of FMS kinase by compounds based on the pyrrolo[3,2-c]pyridine scaffold can disrupt downstream signaling cascades, leading to anti-proliferative and anti-inflammatory effects. The primary signaling pathways activated by FMS kinase include:

  • RAS/RAF/MAPK/Erk Pathway: Regulates cell proliferation and differentiation.

  • JAK/STAT5/PIM-1 Pathway: Involved in cell survival and proliferation.

  • PI3K/AKT/mTOR Pathway: A critical pathway for cell growth, survival, and metabolism.

FMS Kinase Signaling Pathway Diagram:

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) RAS RAS FMS->RAS JAK JAK FMS->JAK PI3K PI3K FMS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Differentiation Differentiation

Simplified FMS kinase signaling pathway.

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyrrolidine and pyridine rings. The dihydro nature of the pyrrole ring will result in aliphatic signals, likely in the range of 3-4 ppm for the methylene groups adjacent to the nitrogen atoms. The aromatic protons on the pyridine ring would appear further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the chlorine atom and the nitrogen atoms in the heterocyclic rings.

Mass Spectrometry

The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 154 and an (M+2)⁺ peak with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly FMS kinase inhibitors. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its potential biological significance. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into this promising class of molecules.

References

A Technical Guide to the Spectroscopic Profile of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolopyridine scaffolds. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purification, and the elucidation of its role in various chemical and biological processes. This technical guide provides a summary of the available and predicted spectroscopic data for this compound.

Data Presentation

Table 1: General Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.60 g/mol
CAS Number 23596-25-0
Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy Predicted Data
¹H NMR (Proton NMR) Chemical Shift (δ) in ppm (Predicted in CDCl₃): - Aromatic CH: ~7.0-7.5 ppm (singlet or doublet)- Aromatic CH: ~6.5-7.0 ppm (doublet)- Pyrrolidine CH₂: ~3.0-3.5 ppm (triplet)- Pyrrolidine CH₂: ~2.8-3.3 ppm (triplet)- NH: Broad singlet, variable chemical shift
¹³C NMR (Carbon NMR) Chemical Shift (δ) in ppm (Predicted in CDCl₃): - Aromatic C-Cl: ~145-155 ppm- Aromatic C: ~140-150 ppm- Aromatic C: ~120-130 ppm- Aromatic C-H: ~110-120 ppm- Aromatic C-H: ~100-110 ppm- Pyrrolidine C: ~45-55 ppm- Pyrrolidine C: ~20-30 ppm
IR (Infrared) Spectroscopy Key Vibrational Frequencies (cm⁻¹): - N-H Stretch: ~3200-3400 (broad)- C-H Stretch (Aromatic): ~3000-3100- C-H Stretch (Aliphatic): ~2850-2960- C=C and C=N Stretch (Aromatic): ~1400-1600- C-N Stretch: ~1250-1350- C-Cl Stretch: ~600-800
MS (Mass Spectrometry) m/z Ratios: - [M]⁺ (Molecular Ion): ~154 (with characteristic isotopic pattern for Chlorine, M+2 peak at ~33% intensity)- [M+H]⁺ (Protonated Molecule): ~155

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited for the spectroscopic characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized and purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Protocol:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-dimensional proton spectrum is acquired.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for a good signal-to-noise ratio.

    • The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

  • ¹³C NMR Protocol:

    • The spectrometer is tuned to the carbon frequency.

    • A standard one-dimensional proton-decoupled carbon spectrum is acquired.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 1024 or more scans due to the lower natural abundance of ¹³C.

    • The FID is processed similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (KBr Pellet): A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Protocol:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Protocol (LC-MS with ESI):

    • The sample solution is infused into the ESI source via a syringe pump or through an LC column.

    • The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized for the compound.

    • Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data is collected over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification and Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

The Diverse Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of pyrrolo[3,2-c]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral potential. Detailed experimental protocols for key biological assays are provided, along with a systematic presentation of quantitative data and visual representations of the underlying signaling pathways.

Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives

A substantial body of research has highlighted the potent anticancer effects of pyrrolo[3,2-c]pyridine derivatives, primarily through two key mechanisms: inhibition of tubulin polymerization and inhibition of FMS-like tyrosine kinase 3 (FMS).

Inhibition of Tubulin Polymerization

Certain pyrrolo[3,2-c]pyridine derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives triggers a cascade of events culminating in programmed cell death. The logical flow of this pathway is depicted below.

G cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Pyrrolo[3,2-c]pyridine\nDerivative Pyrrolo[3,2-c]pyridine Derivative β-Tubulin\n(Colchicine Site) β-Tubulin (Colchicine Site) Pyrrolo[3,2-c]pyridine\nDerivative->β-Tubulin\n(Colchicine Site) Binds to Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition β-Tubulin\n(Colchicine Site)->Tubulin Polymerization\nInhibition Microtubule\nDestabilization Microtubule Destabilization Tubulin Polymerization\nInhibition->Microtubule\nDestabilization Mitotic Spindle\nDisruption Mitotic Spindle Disruption Microtubule\nDestabilization->Mitotic Spindle\nDisruption G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle\nDisruption->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

The following table summarizes the in vitro antiproliferative activity of selected pyrrolo[3,2-c]pyridine derivatives that function as tubulin polymerization inhibitors.

CompoundCell LineIC50 (µM)Reference
10t HeLa0.12[1]
SGC-79010.15[1]
MCF-70.21[1]
Inhibition of FMS-like Tyrosine Kinase 3 (FMS)

Another significant anticancer mechanism of certain pyrrolo[3,2-c]pyridine derivatives is the inhibition of FMS kinase (also known as CSF-1R).[1][2] FMS is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of monocytes and macrophages.[1] Its overexpression is implicated in various cancers.

By inhibiting FMS kinase, these derivatives block downstream signaling pathways that are essential for cancer cell survival and proliferation.

G cluster_drug_target Drug-Target Interaction cluster_downstream_signaling Downstream Signaling Pathways cluster_cellular_outcomes Cellular Outcomes Pyrrolo[3,2-c]pyridine\nDerivative Pyrrolo[3,2-c]pyridine Derivative FMS Kinase (CSF-1R) FMS Kinase (CSF-1R) Pyrrolo[3,2-c]pyridine\nDerivative->FMS Kinase (CSF-1R) Inhibits RAS/RAF/MEK/ERK\nPathway RAS/RAF/MEK/ERK Pathway FMS Kinase (CSF-1R)->RAS/RAF/MEK/ERK\nPathway PI3K/AKT/mTOR\nPathway PI3K/AKT/mTOR Pathway FMS Kinase (CSF-1R)->PI3K/AKT/mTOR\nPathway JAK/STAT\nPathway JAK/STAT Pathway FMS Kinase (CSF-1R)->JAK/STAT\nPathway Decreased Cell\nProliferation Decreased Cell Proliferation RAS/RAF/MEK/ERK\nPathway->Decreased Cell\nProliferation Decreased Cell\nSurvival Decreased Cell Survival PI3K/AKT/mTOR\nPathway->Decreased Cell\nSurvival JAK/STAT\nPathway->Decreased Cell\nProliferation Induction of\nApoptosis Induction of Apoptosis Decreased Cell\nSurvival->Induction of\nApoptosis

Caption: FMS kinase inhibition signaling pathway.

The following table presents the FMS kinase inhibitory and antiproliferative activities of representative pyrrolo[3,2-c]pyridine derivatives.

CompoundFMS Kinase IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
1e 60--[1]
1r 30Ovarian Cancer Cells0.15 - 1.78[1]
Prostate Cancer Cells0.15 - 1.78[1]
Breast Cancer Cells0.15 - 1.78[1]
BMDM84 (nM)-[1]
KIST101029 96BMDM195 (nM)[1]

Other Biological Activities

Beyond their well-documented anticancer effects, pyrrolo[3,2-c]pyridine derivatives have shown promise in other therapeutic areas.

Anti-inflammatory Activity

The pyrrolo[3,2-c]pyridine scaffold has been explored for its anti-inflammatory properties. Some derivatives have demonstrated inhibitory activity against pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.

Antiviral Activity

Emerging research indicates that certain pyrrolo[3,2-c]pyridine derivatives possess antiviral activity. For instance, some compounds have shown efficacy against Rotavirus and Coxsackievirus B4.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.

Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

A general synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is outlined below.

G 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine->2-bromo-5-methylpyridine-1-oxide m-CPBA 2-bromo-5-methyl-4-nitropyridine 1-oxide 2-bromo-5-methyl-4-nitropyridine 1-oxide 2-bromo-5-methylpyridine-1-oxide->2-bromo-5-methyl-4-nitropyridine 1-oxide Fuming HNO3, H2SO4 Intermediate 14 Intermediate 14 2-bromo-5-methyl-4-nitropyridine 1-oxide->Intermediate 14 DMF-DMA, DMF 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Intermediate 14->6-bromo-1H-pyrrolo[3,2-c]pyridine Fe, Acetic Acid 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine->6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 3,4,5-trimethoxyphenylboronic acid, K2CO3, Pyridine, Cu(OAc)2 Target Compound Target Compound 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine->Target Compound Arylboronic acid, Pd catalyst, Base

Caption: General synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-c]pyridine derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[6]

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Analyze the polymerization curves to determine the extent of inhibition or enhancement of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with the test compounds to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Pyrrolo[3,2-c]pyridine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer effects, mediated through mechanisms such as tubulin polymerization and FMS kinase inhibition, make them promising candidates for further drug development. Additionally, their emerging anti-inflammatory and antiviral properties warrant further investigation. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important heterocyclic scaffold for therapeutic applications.

References

An In-depth Technical Guide on the Mechanism of Action of Pyrrolopyridine Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolopyridine derivatives have emerged as a significant class of heterocyclic compounds in oncology, demonstrating potent antitumor activities across a range of cancer cell types. Their core mechanism of action predominantly revolves around the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The structural resemblance of the pyrrolopyridine scaffold to the purine ring of ATP allows these compounds to function as competitive inhibitors at the ATP-binding site of various kinases.[1] This competitive inhibition disrupts downstream signaling cascades, leading to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Kinase Inhibition

The primary mode of action for the majority of anticancer pyrrolopyridine compounds is the inhibition of protein kinases.[2] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes such as growth, differentiation, and survival.[3] In many cancers, the aberrant activity of kinases drives uncontrolled cell proliferation and resistance to cell death.[3]

The pyrrolopyridine nucleus serves as a "privileged scaffold" in kinase inhibitor design because it mimics the purine ring of adenosine triphosphate (ATP), the natural co-substrate for all kinases.[1] This structural mimicry enables pyrrolopyridine derivatives to bind to the ATP-binding pocket in the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The selectivity of these compounds for specific kinases is achieved through modifications to the core scaffold, which can form specific interactions with amino acid residues unique to the target kinase's active site.[1]

Key kinase families targeted by pyrrolopyridine compounds include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)[3][4]

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[5][6]

    • Fibroblast Growth Factor Receptor (FGFR)[7]

  • Non-Receptor Tyrosine Kinases:

    • FMS kinase (CSF-1R)[4]

  • Serine/Threonine Kinases:

    • Components of the PI3K/Akt/mTOR pathway[8]

    • Cyclin-Dependent Kinases (CDKs)[7][9]

The inhibition of these kinases disrupts critical signaling pathways essential for tumor growth and survival.

Signaling Pathway Modulation

By inhibiting key kinases, pyrrolopyridine compounds effectively modulate signaling pathways that are fundamental to cancer progression.

Inhibition of Receptor Tyrosine Kinase (RTK) Pathways

Pyrrolopyridine derivatives have been extensively developed as inhibitors of RTKs like EGFR, VEGFR, and FGFR.[3][6] These receptors are transmembrane proteins that, upon binding to their respective growth factors, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, angiogenesis, and metastasis.

  • EGFR Signaling: Aberrant EGFR signaling is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][10] Pyrrolopyridine inhibitors block the phosphorylation of EGFR, thereby preventing the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[10]

  • VEGFR Signaling: VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyrrolopyridine-based VEGFR inhibitors block this process, effectively starving the tumor and inhibiting its growth and metastasis.[11]

RTK_Signaling_Pathway cluster_downstream Downstream Signaling extracellular Extracellular Space membrane intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Binds RTK->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrrolopyridine Pyrrolopyridine Compound Pyrrolopyridine->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and its inhibition by pyrrolopyridine compounds.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[12][13][14] Pyrrolopyridine compounds can inhibit this pathway either directly by targeting PI3K or Akt, or indirectly by inhibiting upstream RTKs that activate PI3K.[8] Downregulation of this pathway leads to decreased protein synthesis and cell growth, and can also promote apoptosis.[12]

PI3K_Akt_mTOR_Pathway cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Pyrrolopyridine_RTK Pyrrolopyridine Compound Pyrrolopyridine_RTK->RTK Inhibits PIP2 PIP2 PI3K->PIP2 Pyrrolopyridine_PI3K Pyrrolopyridine Compound Pyrrolopyridine_PI3K->PI3K Inhibits Akt Akt PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Inhibits ProteinSynth Protein Synthesis & Cell Growth mTORC1->ProteinSynth

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrrolopyridine compounds.

Cellular Consequences of Kinase Inhibition

The disruption of these critical signaling pathways by pyrrolopyridine compounds manifests in several key anticancer effects at the cellular level.

Inhibition of Cell Proliferation

A primary outcome of kinase inhibition is the potent suppression of cancer cell proliferation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%. Numerous studies have demonstrated that pyrrolopyridine derivatives exhibit low nanomolar to micromolar IC50 values against a wide variety of cancer cell lines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many cancer cells evade apoptosis to ensure their survival. Pyrrolopyridine compounds have been shown to effectively induce apoptosis.[7][9] This is often mediated by:

  • Downregulation of anti-apoptotic proteins: such as Bcl-2.

  • Upregulation of pro-apoptotic proteins: such as Bax.

  • Activation of caspases: particularly caspase-3, which are the executioner enzymes of apoptosis.[6][7][9]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a defining feature of cancer. Pyrrolopyridine derivatives can cause an arrest at specific phases of the cell cycle, most commonly at the G2/M or G1 phase, preventing cancer cells from dividing.[5][7][9]

Quantitative Data on Anticancer Activity

The potency of pyrrolopyridine compounds has been extensively documented. The following tables summarize the in vitro activity of representative compounds against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Specific Kinases

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference(s)
Pyrrolo[2,3-d]pyrimidineVEGFR-211.9
Pyrrolo[2,3-d]pyrimidineEGFR (T790M mutant)0.21
Pyrrolo[2,3-d]pyrimidineEGFR (wild-type)22
Pyrrolo[2,3-d]pyrimidineHer240[15][16]
Pyrrolo[2,3-d]pyrimidineCDK2183[9]
1H-pyrrolo[2,3-b]pyridineFGFR17[2][7]
1H-pyrrolo[2,3-b]pyridineFGFR29[2][7]
1H-pyrrolo[2,3-b]pyridineFGFR325[2][7]
Pyrrolo[3,2-c]pyridineFMS Kinase30[5]
Pyrrolo[3,2-d]pyrimidineVEGFR2.5[11]
Pyrrolo[3,2-d]pyrimidinePDGFR3.6[11]

Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineCancer TypeRepresentative IC50 (µM)Reference(s)
Spiro-pyrrolopyridazineMCF-7Breast2.31[4]
Spiro-pyrrolopyridazineH69ARLung3.16[4]
Spiro-pyrrolopyridazinePC-3Prostate4.2[4]
1H-pyrrolo[3,2-c]pyridineHeLaCervical0.12
1H-pyrrolo[3,2-c]pyridineSGC-7901Gastric0.21
1H-pyrrolo[3,2-c]pyridineA375PMelanoma0.08 (80 nM)[17]
Pyrrolo[2,3-d]pyrimidineHepG2Liver29[15][16]
Isatin-pyrrolo[2,3-d]pyrimidineMDA-MB-231Breast2.08[9]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of pyrrolopyridine compounds.

Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis Start Pyrrolopyridine Compound Synthesis Treatment Treat Cells with Compound Start->Treatment KinaseAssay Kinase Inhibition Assay (In Vitro) Start->KinaseAssay CellCulture Cancer Cell Culture CellCulture->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Analyze Protein Levels WesternBlot->ProteinLevels KinaseIC50 Determine Kinase IC50 KinaseAssay->KinaseIC50 End Mechanism of Action Elucidation IC50->End ApoptosisQuant->End CellCycleDist->End ProteinLevels->End KinaseIC50->End

Caption: General experimental workflow for evaluating the anticancer mechanism of pyrrolopyridine compounds.

Cell Viability (MTT/XTT) Assay

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity to stain the DNA.

Protocol:

  • Cell Treatment: Seed cells and treat with the pyrrolopyridine compound at the desired concentration (e.g., IC50 concentration) for a specified time. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound for a chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).[16]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and a histogram is generated to show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a "sub-G1" peak.[1]

Western Blotting

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.

Protocol:

  • Cell Lysis: After treatment with the pyrrolopyridine compound, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-EGFR, p-Akt) overnight at 4°C.

  • Washing: Wash the membrane several times with washing buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vitro Kinase Inhibition Assay (HTRF® as an example)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a common method to measure kinase activity. In this assay, a biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The phosphorylated product is then detected by a europium-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the substrate, they are brought into close proximity, allowing for a FRET signal to be generated. The intensity of the signal is proportional to the kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine inhibitor in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the kinase and the inhibitor. Allow a short pre-incubation period (e.g., 15 minutes) at room temperature.[18]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the biotinylated substrate and ATP.[18]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.

  • Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-XL665 in a buffer containing EDTA).[8]

  • Incubation: Incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Conclusion

Pyrrolopyridine compounds represent a versatile and potent class of anticancer agents. Their core mechanism of action, centered on the ATP-competitive inhibition of a wide range of protein kinases, allows for the effective disruption of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The downstream cellular effects, including the induction of apoptosis and cell cycle arrest, have been robustly demonstrated through a variety of in vitro assays. The extensive quantitative data available underscores the potential of this scaffold for the development of novel targeted cancer therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of new pyrrolopyridine derivatives, facilitating further advancements in this promising area of drug discovery.

References

In Vitro Antitumor Activities of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant in vitro antitumor activities across a range of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Antitumor Activity Data

The in vitro efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives has been predominantly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the key findings from recent studies, showcasing the potency of these compounds.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. The compound designated as 10t emerged as a particularly potent derivative.[1][2][3]

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10t 0.120.150.21

Data sourced from Wang et al. (2024).[1][2][3]

Table 2: Antiproliferative Activity of Diarylurea and Diarylamide 1H-Pyrrolo[3,2-c]pyridine Derivatives Against Melanoma

New diarylurea and diarylamide derivatives bearing the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their antiproliferative effects on the A375P human melanoma cell line and a panel of nine other melanoma cell lines from the National Cancer Institute (NCI). Several of these compounds exhibited greater potency than the standard anticancer drugs Sorafenib and Vemurafenib.[4][5]

Compound SeriesKey Findings
Diarylureas (e.g., 8a, 8c, 8d, 8e) - Most compounds showed superior potency against A375P cells compared to Sorafenib.[4] - Compounds 8a , 8d , and 8e demonstrated higher potency than Vemurafenib against A375P cells.[4] - Compound 8c was 7.50 times more selective towards A375P melanoma cells over NIH3T3 fibroblasts.[4]
Diarylamides (e.g., 9a-f) - Compounds 9b-f showed higher potency than Vemurafenib against A375P cells.[4] - Compound 9b was 454.90 times more selective towards A375P melanoma cells over NIH3T3 fibroblasts.[4] - Bisamide derivatives 9a-c and 9f displayed IC50 values in the two-digit nanomolar range against various cell lines in the NCI-9 melanoma panel.[4]

Data highlights from Abdel-aziz et al. (2012).[4]

Table 3: FMS Kinase Inhibitory Activity and Antiproliferative Effects

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effect against FMS kinase. The most potent compounds, 1e and 1r , were identified and further evaluated for their antiproliferative activity against a panel of cancer cell lines.[6]

CompoundFMS Kinase IC50 (nM)Antiproliferative IC50 Range (μM)
1e 60Not specified
1r 300.15 - 1.78

Compound 1r was tested against six ovarian, two prostate, and five breast cancer cell lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the cited studies.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activities of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 hours). A vehicle control (e.g., 0.1% DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay is performed to determine if the compounds interfere with the polymerization of tubulin, a key process in microtubule formation and cell division.[1][7]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.

  • Compound Addition: The test compound (e.g., 10t ) or a known tubulin inhibitor/stabilizer is added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated, and the change in fluorescence is monitored over time at a specific temperature. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The fluorescence curves of the treated samples are compared to the control to determine the inhibitory effect of the compound on tubulin polymerization. For instance, compound 10t was shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[1][2][7]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.[1][2]

Protocol:

  • Cell Treatment: Cancer cells (e.g., HeLa) are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for a specified duration (e.g., 24 hours).[2]

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M phase population, as observed with compound 10t , indicates that the compound induces cell cycle arrest at this stage.[1][2]

Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[2]

Protocol:

  • Cell Treatment: Cells are treated with the test compound at different concentrations for a defined period (e.g., 48 hours).[2]

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to externalized phosphatidylserine) and propidium iodide (PI, which enters cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Quadrant Analysis: The results are typically displayed as a quadrant plot:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for certain 1H-pyrrolo[3,2-c]pyridine derivatives and the general workflow for evaluating their antitumor activity.

G cluster_drug_action Mechanism of Action of Compound 10t Compound10t 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin Tubulin Compound10t->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Proposed mechanism of action for compound 10t.

G cluster_workflow In Vitro Antitumor Activity Evaluation Workflow start Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives mtt MTT Assay (Antiproliferative Screening) start->mtt active_compounds Identify Potent Compounds (e.g., IC50 < 1μM) mtt->active_compounds mechanism Mechanism of Action Studies active_compounds->mechanism Yes conclusion Conclusion on Antitumor Potential and Mechanism active_compounds->conclusion No cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis tubulin Tubulin Polymerization Assay mechanism->tubulin cell_cycle->conclusion apoptosis->conclusion tubulin->conclusion

Caption: General workflow for in vitro evaluation.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of the 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold. While direct research on this specific molecule is limited, extensive studies on the broader pyrrolo[3,2-c]pyridine class of compounds have revealed significant potential in oncology through the targeting of key cellular components. This document summarizes the available preclinical data, focusing on FMS kinase and tubulin as primary therapeutic targets, and provides detailed experimental methodologies to facilitate further research and development.

Core Therapeutic Targets and Mechanism of Action

The pyrrolo[3,2-c]pyridine scaffold has been identified as a versatile pharmacophore, with derivatives demonstrating potent inhibitory activity against two critical targets in cancer progression: FMS kinase (CSF-1R) and tubulin.

1. FMS Kinase Inhibition:

Derivatives of pyrrolo[3,2-c]pyridine have shown promise as inhibitors of FMS kinase, a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1] By inhibiting FMS kinase, these compounds can disrupt tumor-associated macrophage (TAM) signaling, which plays a vital role in tumor growth, angiogenesis, and metastasis.

2. Tubulin Polymerization Inhibition:

More recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[2] Disruption of microtubule dynamics by these agents leads to mitotic arrest and subsequent apoptosis in cancer cells, making tubulin a well-validated target for anticancer drugs.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various pyrrolo[3,2-c]pyridine derivatives against their respective targets and cancer cell lines.

Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundTargetIC50 (nM)
1e FMS Kinase60
1r FMS Kinase30
KIST101029 (Lead Compound) FMS Kinase96

Table 2: Antiproliferative Activity of FMS Kinase Inhibitor (Compound 1r) Against Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
Ovarian Cancer Cell Line Panel (6 lines)Ovarian0.15 - 1.78
Prostate Cancer Cell Line Panel (2 lines)Prostate0.15 - 1.78
Breast Cancer Cell Line Panel (5 lines)Breast0.15 - 1.78

Table 3: Antiproliferative Activity of a Tubulin Polymerization Inhibitor (Compound 10t) with a 1H-pyrrolo[3,2-c]pyridine Scaffold [2]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes, the following diagrams have been generated.

FMS_Kinase_Signaling_Pathway Ligand CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) Ligand->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Macrophage Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Inhibition

FMS Kinase Signaling Pathway Inhibition

Tubulin_Polymerization_Inhibition_Workflow Start Start: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives MTT In vitro Antiproliferative Activity (MTT Assay) HeLa, SGC-7901, MCF-7 Start->MTT TubulinPoly Tubulin Polymerization Assay MTT->TubulinPoly Immunostain Immunostaining for Microtubule Disruption TubulinPoly->Immunostain CellCycle Cell Cycle Analysis (Flow Cytometry) Immunostain->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis Modeling Molecular Modeling (Docking at Colchicine Site) Apoptosis->Modeling End Identification of Potent Inhibitors Modeling->End

Experimental Workflow for Tubulin Inhibitors

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of pyrrolo[3,2-c]pyridine derivatives.

Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Procedure)[2]
  • Preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide is reacted with iron powder in acetic acid. The mixture is stirred at 100 °C for 5 hours, followed by filtration and concentration. The pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate.

  • Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine: The intermediate from the previous step is combined with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate.

  • Suzuki Cross-Coupling: The resulting bromo-substituted pyrrolopyridine is reacted with the corresponding arylboronic acids to generate the final target compounds.

In Vitro Antiproliferative Activity (MTT Assay)[2]
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Tubulin Polymerization Assay[2][4]
  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a GTP-containing buffer is prepared.

  • Compound Addition: The test compound or a control (e.g., combretastatin A-4 as an inhibitor, paclitaxel as a stabilizer) is added to the reaction mixture.

  • Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37 °C using a fluorescence spectrophotometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined, and the inhibitory effect of the compound is quantified.

Cell Cycle Analysis[2]
  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20 °C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined to assess cell cycle arrest.

FMS Kinase Inhibition Assay[1]

While the specific protocol for the pyrrolo[3,2-c]pyridine derivatives was not detailed in the provided search results, a general kinase inhibition assay protocol would involve:

  • Enzyme and Substrate Preparation: Recombinant FMS kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay buffer.

  • Compound Incubation: The test compound is pre-incubated with the FMS kinase enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity is calculated.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The demonstrated dual activity against both FMS kinase and tubulin suggests that these molecules could offer a multi-pronged attack on tumor growth and progression. Future research should focus on the synthesis and evaluation of the specific this compound core to determine its precise biological activity and therapeutic potential. Further optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising compounds towards clinical development.

References

Structural Analogs of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data regarding the synthesis, biological activity, and experimental protocols for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its direct structural analogs. The following guide will, therefore, focus on the extensively studied and structurally related aromatic counterparts, 1H-pyrrolo[3,2-c]pyridine derivatives , for which a substantial body of research exists. The methodologies and biological activities described herein for the aromatic analogs may provide a foundational framework for the prospective investigation of their 2,3-dihydro counterparts.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth overview of the structural analogs of the 1H-pyrrolo[3,2-c]pyridine core, with a particular focus on their anticancer and kinase inhibitory properties. We will delve into their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of 1H-pyrrolo[3,2-c]pyridine Analogs

The synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridine derivatives often involves a multi-step sequence starting from commercially available pyridine precursors. A general synthetic strategy is outlined below.

A common route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with 2-bromo-5-methylpyridine. This starting material undergoes oxidation, nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal to form a key vinyl intermediate. Cyclization in the presence of iron and acetic acid yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. The N1 position of the pyrrole is then typically arylated, for instance with a 3,4,5-trimethoxyphenyl group, via a Chan-Lam coupling reaction. Finally, the 6-position is diversified using a Suzuki cross-coupling reaction with various arylboronic acids to generate the target compounds.[1][2]

Biological Activities of 1H-pyrrolo[3,2-c]pyridine Analogs

Structural analogs of 1H-pyrrolo[3,2-c]pyridine have shown significant promise in two primary therapeutic areas: oncology, through the inhibition of tubulin polymerization, and in the treatment of inflammatory diseases and cancer, via the inhibition of FMS kinase (CSF-1R).

Anticancer Activity: Tubulin Polymerization Inhibition

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2] These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Quantitative Data: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs

Compound IDB-Ring Substituent (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10a Phenyl>10>10>10[1][2]
10f 2-Methoxyphenyl0.851.021.13[1]
10h 4-Methoxyphenyl0.450.510.62[1]
10m 4-Chlorophenyl0.330.390.41[1]
10n 4-Nitrophenyl0.280.310.35[1]
10t Indolyl0.120.150.21[1]
CA-4 (Positive Control)0.0030.0030.003[1]

IC₅₀: The half-maximal inhibitory concentration.

The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 6-position (the B-ring) significantly influences the antiproliferative activity. Electron-withdrawing groups at the para-position of a phenyl B-ring, such as chloro and nitro, enhance cytotoxicity.[1] Notably, heterocyclic B-rings, like indole in compound 10t , have demonstrated the most potent activity in this series.[1] These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1]

Kinase Inhibition: FMS Kinase (CSF-1R)

Another important therapeutic application of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of FMS kinase (also known as colony-stimulating factor 1 receptor, CSF-1R). FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory diseases.

Quantitative Data: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Analogs

Compound IDFMS Kinase IC₅₀ (nM)Antiproliferative IC₅₀ against BMDM (nM)Reference
1e 60Not Reported
1r 3084
KIST101029 (Lead Compound)96195

BMDM: Bone Marrow-Derived Macrophages.

Compound 1r emerged as a highly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound KIST101029. It also demonstrated significant antiproliferative activity against various ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the range of 0.15–1.78 µM. Furthermore, compound 1r exhibited selectivity for cancer cells over normal fibroblasts.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

The primary mechanism of anticancer activity for the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine series is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitosis Mitotic Arrest Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitosis Essential for Spindle Formation Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Apoptosis Apoptosis Pyrrolo[3,2-c]pyridine Analog Pyrrolo[3,2-c]pyridine Analog Pyrrolo[3,2-c]pyridine Analog->Tubulin Dimers Mitotic Arrest Mitotic Arrest Mitotic Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
FMS Kinase (CSF-1R) Signaling Pathway Inhibition

FMS kinase inhibitors bearing the 1H-pyrrolo[3,2-c]pyridine scaffold act by blocking the ATP-binding site of the kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, CSF-1, thereby inhibiting the activation of downstream signaling pathways such as the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. The blockade of these pathways suppresses the proliferation, survival, and differentiation of macrophages and tumor cells that are dependent on FMS signaling.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses CSF-1 CSF-1 FMS Kinase (CSF-1R) FMS Kinase (CSF-1R) CSF-1->FMS Kinase (CSF-1R) Binds JAK/STAT Pathway JAK/STAT Pathway FMS Kinase (CSF-1R)->JAK/STAT Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway FMS Kinase (CSF-1R)->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway FMS Kinase (CSF-1R)->MAPK/ERK Pathway Activates Proliferation Proliferation JAK/STAT Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival Differentiation Differentiation MAPK/ERK Pathway->Differentiation Pyrrolo[3,2-c]pyridine Analog Pyrrolo[3,2-c]pyridine Analog Pyrrolo[3,2-c]pyridine Analog->FMS Kinase (CSF-1R) Inhibits ATP Binding

Inhibition of FMS Kinase Signaling Pathway.

Experimental Protocols

General Procedure for Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (3:1) is added the corresponding arylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq). The mixture is degassed with nitrogen and then heated in a microwave reactor at 125 °C for 26 minutes. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]

In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm. Purified tubulin (>99%) is reconstituted in a general tubulin buffer. The reconstituted tubulin is added to a pre-warmed 96-well plate containing various concentrations of the test compounds (e.g., 0.1 µM – 10 µM). The absorbance at 340 nm is recorded every 60 seconds for one hour at 37 °C using a microplate reader. The dose-response curves are then plotted to determine the inhibitory concentration.

Cell Cycle Analysis by Flow Cytometry

Cancer cells (e.g., HeLa) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the test compounds at various concentrations (e.g., 1x, 2x, and 3x IC₅₀) for 24 hours. After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol. The fixed cells are then washed with PBS and stained with a solution containing propidium iodide and RNase A. The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

FMS Kinase Inhibition Assay

The inhibitory activity of the compounds against FMS kinase can be determined using a variety of commercially available kinase assay kits, which typically measure the amount of ADP produced in the kinase reaction. The assay is performed in a 96-well plate format, where the FMS kinase enzyme is incubated with ATP and a substrate in the presence of various concentrations of the test compounds. The amount of ADP generated is then quantified, often through a coupled enzymatic reaction that produces a luminescent or fluorescent signal. The IC₅₀ values are calculated from the dose-response curves.

Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay

Bone marrow cells are harvested from mice and cultured in the presence of CSF-1 to differentiate them into macrophages. The resulting BMDMs are then seeded in 96-well plates and treated with various concentrations of the test compounds for one hour before the addition of CSF-1 (20 ng/mL). The cells are incubated for 5 days, and cell proliferation is assessed using a viability assay such as the Alamar Blue™ assay.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile platform for the development of potent anticancer agents and kinase inhibitors. The analogs discussed in this guide demonstrate significant potential, particularly as tubulin polymerization inhibitors and FMS kinase inhibitors. The detailed synthetic methods, quantitative biological data, and experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

A significant gap in the current literature is the lack of information on the 2,3-dihydro derivatives of this scaffold. Future research should focus on the synthesis of these saturated analogs, which could be achieved through the catalytic hydrogenation of the corresponding aromatic precursors. The biological evaluation of these novel compounds may reveal unique pharmacological profiles with improved potency, selectivity, or pharmacokinetic properties, opening new avenues for therapeutic intervention.

References

A Comprehensive Review of the Synthesis of Pyrrolo[3,2-c]pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. These molecules have demonstrated potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. This in-depth technical guide provides a comprehensive review of the diverse synthetic strategies for constructing the pyrrolo[3,2-c]pyridine core, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to aid researchers in this field.

Core Synthetic Strategies

The synthesis of the pyrrolo[3,2-c]pyridine ring system can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.

Multi-Step Synthesis from Substituted Pyridines

A prevalent and versatile method involves the construction of the pyrrole ring onto a pre-existing, functionalized pyridine core. A common starting material for this approach is a substituted 2-bromopyridine.

A representative synthetic pathway commences with the oxidation of a substituted 2-bromopyridine, followed by nitration to introduce a nitro group at the 4-position. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a key enamine intermediate. Reductive cyclization of this intermediate, typically using iron in acetic acid, leads to the formation of the pyrrolo[3,2-c]pyridine scaffold. The resulting bromo-substituted pyrrolopyridine can then be further functionalized, for instance, through N-arylation followed by a Suzuki cross-coupling reaction to introduce diverse aryl groups at the 6-position.[1]

Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Multi-Step Synthesis [1]

CompoundStarting Arylboronic AcidYield (%)
10a Phenylboronic acid63
10b o-Tolylboronic acid65
10c m-Tolylboronic acid94
10d p-Tolylboronic acid67
10h 4-Methoxyphenylboronic acid51

To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid is added iron powder (4.0 eq). The reaction mixture is stirred at 100 °C for 5 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The pH of the residue is adjusted to 8 with a saturated aqueous solution of sodium carbonate, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product, which can be purified by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, including tetrahydropyrrolo[3,2-c]pyridines. This acid-catalyzed reaction involves the condensation of a tryptamine equivalent with an aldehyde or ketone, followed by an intramolecular electrophilic substitution. In the context of pyrrolo[3,2-c]pyridine synthesis, a 3-(2-aminoethyl)pyrrole derivative can be reacted with an appropriate carbonyl compound to yield the desired tetracyclic core.

Transition-Metal Catalyzed Cyclizations

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the efficient construction of complex molecules. Several palladium- and copper-catalyzed methods have been developed for the synthesis of pyrrolo[3,2-c]pyridines.

  • Suzuki and Heck Couplings: These reactions are typically employed for the functionalization of a pre-formed pyrrolo[3,2-c]pyridine core, as demonstrated in the multi-step synthesis described above where a Suzuki coupling is the final step.[1]

  • Copper/Zinc Co-catalyzed Annulation: A synergetic copper/zinc-catalyzed one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes provides a direct route to 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. This method proceeds via a double cyclization pathway.

Classical Indole Syntheses Adapted for Azaindoles

Several classical named reactions for indole synthesis have been successfully adapted for the preparation of azaindoles, including the pyrrolo[3,2-c]pyridine isomer.

  • Fischer Indole Synthesis: This acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone is a viable, though sometimes challenging, route to pyrrolo[3,2-c]pyridines. The electron-deficient nature of the pyridine ring can hinder the key[2][2]-sigmatropic rearrangement step. However, the use of pyridylhydrazines bearing electron-donating groups can improve the efficiency of the cyclization.

  • Batcho-Leimgruber Indole Synthesis: This two-step process, starting from an o-nitrotoluene analogue (in this case, a nitropicoline), offers a versatile and high-yielding alternative to the Fischer synthesis. The first step involves the formation of an enamine, which then undergoes reductive cyclization to form the pyrrole ring.

  • Madelung Synthesis: This intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures can be applied to the synthesis of pyrrolo[3,2-c]pyridines, typically starting from an acylated 3-amino-4-methylpyridine.

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-haloaniline (or aminopyridine) with an alkyne is a powerful method for constructing substituted indoles and azaindoles.

Intramolecular and Radical Cyclizations

Intramolecular cyclization of suitably functionalized pyridyl-pyrrole precursors is a common strategy. For instance, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been reported to yield polycyclic systems containing the pyrrolo[3,2-c]pyridine moiety. This approach is particularly useful for synthesizing derivatives that are not readily accessible via palladium-catalyzed methods.

Biological Significance and Signaling Pathways

Pyrrolo[3,2-c]pyridine derivatives have emerged as promising scaffolds for the development of targeted therapies, particularly in oncology and immunology. Two key biological targets that have been identified are FMS kinase and tubulin.

FMS Kinase (CSF-1R) Inhibition

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[3] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory diseases. Pyrrolo[3,2-c]pyridine derivatives have been developed as potent FMS kinase inhibitors.[4]

The binding of the ligands CSF-1 or IL-34 to the extracellular domain of FMS kinase induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which ultimately promote cell survival and proliferation.[5]

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF-1/IL-34 CSF-1/IL-34 FMS FMS (CSF-1R) CSF-1/IL-34->FMS Binding FMS_dimer Dimerized FMS-P FMS->FMS_dimer Dimerization & Autophosphorylation PI3K PI3K FMS_dimer->PI3K RAS RAS FMS_dimer->RAS JAK JAK FMS_dimer->JAK AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS_dimer Inhibition

Caption: FMS Kinase Signaling Pathway and Inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division.[2]

Tubulin inhibitors are a class of anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[1] They are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. Pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, which are microtubule-destabilizing agents.[6] These compounds bind to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, programmed cell death.[6]

Tubulin_Inhibition cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition by Pyrrolo[3,2-c]pyridines Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibited_Tubulin Tubulin-Inhibitor Complex Tubulin->Inhibited_Tubulin Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Tubulin Binding Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Conclusion

The synthesis of pyrrolo[3,2-c]pyridines is a rich and evolving field, with a multitude of strategies available to access this privileged scaffold. From classical named reactions to modern transition-metal catalyzed methods, researchers have a diverse toolkit at their disposal. The significant biological activities of these compounds, particularly as inhibitors of FMS kinase and tubulin polymerization, underscore their importance in drug discovery. This guide provides a foundational understanding of the key synthetic routes and biological contexts, aiming to facilitate further research and development of novel pyrrolo[3,2-c]pyridine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Suzuki-Miyaura cross-coupling reactions. Due to the structural similarity of this substrate to other N-heterocyclic chlorides, particularly 7-azaindole derivatives, the protocols and data presented herein are based on established methodologies for these analogous systems.[1][2][3] These notes are intended to serve as a robust starting point for reaction optimization and library synthesis in drug discovery and development programs.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures which are prevalent in medicinally active compounds.[4][5][6] The reaction of this compound with various boronic acids or esters enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, facilitating the exploration of structure-activity relationships (SAR).

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This step is often rate-limiting for aryl chlorides and may require elevated temperatures and specialized ligands.[7][8]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

A diagram illustrating the catalytic cycle is provided below.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L₂-R OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product ArylHalide Ar-Cl (this compound) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki coupling of chloro-N-heterocycles, which can be applied as a starting point for the optimization of reactions with this compound. For challenging substrates like aryl chlorides, the choice of a bulky, electron-rich phosphine ligand is crucial.[7]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is often preferred for its air stability.
Ligand SPhos, XPhos, RuPhos (2-10 mol%)Buchwald ligands are highly effective for coupling aryl chlorides.[7] A 1:2 or 1:4 Pd:Ligand ratio is common.
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Stronger bases are generally required for less reactive aryl chlorides.[7]
Boronic Acid/Ester 1.2 - 2.0 equivalentsAn excess of the boronic acid is used to drive the reaction to completion.
Solvent Toluene/Ethanol (1:1), 1,4-Dioxane, DMFDegassing the solvent is critical to prevent catalyst deactivation by oxygen.[7]
Temperature 80 - 120 °CHigher temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[7][8]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid/ester

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or sealed reaction tube)

  • Magnetic stirrer and heating plate/oil bath

  • Materials for reaction work-up and purification (e.g., ethyl acetate, water, brine, silica gel)

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask/tube with a septum or cap, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[7][9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[7]

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[9]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.[8]

    • Separate the organic layer, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.[8]

Visualizations

The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add Reactants & Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Catalyst System (Pd Precursor & Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols for N-arylation of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-arylation of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key transformation in the synthesis of diverse compound libraries for drug discovery. The primary methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Given its milder conditions and broader substrate scope, the Buchwald-Hartwig approach is often the preferred method.[1][2]

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active molecules, including kinase inhibitors and potential anticancer agents.[3] The N-arylation of the pyrrole nitrogen in this compound allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The two principal catalytic methods for achieving this C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, celebrated for its functional group tolerance and high yields under relatively mild conditions.[1][4] In contrast, the Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures, although modern advancements have introduced milder protocols.[2][5]

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 times the moles of palladium).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.5 equiv) and the anhydrous solvent.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified N-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).

Method 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a general procedure for the Ullmann condensation, which can be an alternative to the Buchwald-Hartwig reaction.

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper catalyst (e.g., CuI, CuO)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (optional but often beneficial)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point polar solvent (e.g., DMF, NMP, DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Purification supplies as listed for Method 1

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.1-2.0 equiv), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%).

  • Addition of Reagents: Add the base (2.0-3.0 equiv) and the solvent.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-190 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in the Buchwald-Hartwig protocol.

Data Presentation: Comparison of N-Arylation Conditions

The following table summarizes typical reaction conditions for palladium-catalyzed N-arylation of heterocyclic amines, which can serve as a starting point for the optimization of the N-arylation of this compound.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, CuO
Ligand Xantphos, RuPhos, BINAP, DavePhosL-proline, 1,10-phenanthroline, neocuproine
Base Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDSK₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF, t-BuOHDMF, NMP, DMSO, Pyridine
Temperature 80 - 120 °C120 - 190 °C
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br
Advantages Milder conditions, broader scope, high yieldsLower cost of catalyst
Disadvantages Cost of palladium and ligandsHarsh conditions, often lower yields

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Pyrrolopyridine - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir (80-120 °C) inert->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl_halide Ar-Pd(II)(X)L₂ oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination pd_aryl_halide->amine_coordination + R'R''NH pd_aryl_amine [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ amine_coordination->pd_aryl_amine deprotonation Deprotonation (Base) pd_aryl_amine->deprotonation pd_amido Ar-Pd(II)(NR'R'')L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold in the design and synthesis of potent kinase inhibitors. This document details the development of diarylamide and diarylurea derivatives targeting FMS kinase, including their biological activities, synthetic methodologies, and relevant signaling pathways.

Introduction

The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of inhibitors targeting various protein kinases. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif in the ATP-binding pocket of kinases. The specific derivative, this compound, serves as a versatile starting material for the synthesis of a new class of kinase inhibitors, particularly for FMS kinase, a key player in cancer and inflammatory diseases.

Target Kinase: FMS (CSF-1R)

FMS, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that, upon binding its ligand CSF-1, orchestrates the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of the FMS signaling pathway is implicated in the pathology of various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1] Consequently, the development of small molecule inhibitors of FMS kinase is a promising therapeutic strategy.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold against FMS kinase and various cancer cell lines.

Table 1: In Vitro FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [2][3]

Compound IDModificationFMS Kinase IC50 (nM)
1e Diarylurea60
1r Diarylamide30
KIST101029Lead Compound96

Table 2: Antiproliferative Activity of Compound 1r in Cancer Cell Lines [2][3]

Cell LineCancer TypeIC50 (µM)
SK-OV-3 Ovarian0.15
OVCAR-3 Ovarian0.25
A2780 Ovarian0.33
PC-3 Prostate1.78
DU145 Prostate1.55
MCF7 Breast0.55
MDA-MB-231 Breast0.48

Table 3: Kinase Selectivity Profile of Compound 1r (% Inhibition at 1 µM) [2][4]

Kinase% Inhibition
FMS 81
FLT3 (D835Y) 42
c-MET 40

This data indicates that compound 1r is over 33 times more selective for FMS kinase compared to other tested kinases like FLT3 and c-MET.[2][4]

Signaling Pathways and Experimental Workflows

FMS Kinase Signaling Pathway

Activation of FMS by its ligand, CSF-1, leads to the autophosphorylation of the receptor and the subsequent activation of multiple downstream signaling cascades. These pathways, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation. Inhibition of FMS kinase by compounds derived from this compound blocks these downstream signals.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor RAS RAS FMS->RAS Activates PI3K PI3K FMS->PI3K Activates JAK JAK FMS->JAK Activates CSF1 CSF-1 CSF1->FMS Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS Inhibits

FMS Kinase Signaling Pathway and Point of Inhibition.
General Workflow for Kinase Inhibitor Synthesis

The synthesis of diarylamide and diarylurea derivatives from the this compound scaffold generally involves a multi-step process. A plausible synthetic route is outlined below, based on established chemical transformations for this class of compounds.

Synthesis_Workflow Start 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine Boc_Protection Boc Protection Start->Boc_Protection Aryl_Coupling Aryl Coupling (e.g., Suzuki or Buchwald-Hartwig) Boc_Protection->Aryl_Coupling Deprotection Boc Deprotection Aryl_Coupling->Deprotection Amide_Coupling Amide Coupling or Urea Formation Deprotection->Amide_Coupling Final_Product Diarylamide/Diarylurea Kinase Inhibitor Amide_Coupling->Final_Product

General Synthetic Workflow for Pyrrolo[3,2-c]pyridine Inhibitors.

Experimental Protocols

Synthesis of Diaryl-amide Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)

This protocol is adapted from the synthesis of similar diarylamide kinase inhibitors and represents a likely pathway for the synthesis of compound 1r.[2]

Step 1: Synthesis of 1-Aryl-4-aminopyrrolo[3,2-c]pyridine Intermediate A detailed multi-step synthesis is required to obtain the key amine intermediate. This involves the reaction of 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline, followed by a ring rearrangement to form the pyrrolo[3,2-c]pyridine core. Subsequent reduction of the nitro group yields the desired amine.

Step 2: Amide Coupling

  • To a solution of the 1-aryl-4-aminopyrrolo[3,2-c]pyridine intermediate (1 equivalent) in dry DMF, add the desired carboxylic acid (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid, 2 equivalents), HOBt (2.2 equivalents), and EDCI (2.6 equivalents) at 0°C under an inert atmosphere.

  • Add triethylamine (TEA, 0.2 equivalents) to the mixture at 0°C.

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling, partition the mixture between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final diarylamide compound.

In Vitro FMS Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol provides a general framework for determining the IC50 values of synthesized compounds against FMS kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant FMS kinase

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody

  • GFP-tagged substrate

  • ATP

  • Test compounds

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • EDTA solution

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the FMS kinase and GFP-substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at its Km value for FMS kinase.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the Eu-anti-phosphotyrosine antibody.

    • Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (GFP) wavelengths.

    • Calculate the emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective FMS kinase inhibitors. The diarylamide and diarylurea derivatives have demonstrated significant in vitro activity against both the isolated enzyme and various cancer cell lines. The provided synthetic and assay protocols offer a foundation for researchers to further explore and optimize this promising class of kinase inhibitors for potential therapeutic applications in oncology and inflammatory diseases.

References

Application Notes and Protocols for Testing the Cytotoxicity of Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate cell lines and experimental protocols for evaluating the cytotoxicity of pyrrolo[3,2-c]pyridine compounds. The information is curated from peer-reviewed literature and established methodologies to assist in the preclinical assessment of this class of compounds.

Recommended Cell Lines for Cytotoxicity Testing

Pyrrolo[3,2-c]pyridine derivatives have demonstrated cytotoxic effects across a diverse range of cancer cell lines. The choice of cell line should be guided by the specific cancer type being targeted. Below is a summary of cell lines that have been utilized in published studies.

Table 1: Human Cancer Cell Lines for Cytotoxicity Screening of Pyrrolo[3,2-c]pyridine and Related Compounds

Cell LineCancer TypeReference
Cervical Cancer
HeLaCervical Adenocarcinoma[1][2][3][4]
Gastric Cancer
SGC-7901Gastric Adenocarcinoma[1][2][3][4]
Breast Cancer
MCF-7Breast Adenocarcinoma (Estrogen Receptor-Positive)[1][2][3][4][5][6][7]
T-47DBreast Ductal Carcinoma
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)[8]
MDA-MB-436Breast Cancer[9]
Melanoma
A375PMalignant Melanoma[10]
NCI-9 Cell Line PanelMelanoma[10]
B16F10Murine Melanoma[11]
Ovarian Cancer
Panel of Six Ovarian Cancer Cell LinesOvarian Cancer[12]
A2780Ovarian Carcinoma[13]
SKOV-3Ovarian Adenocarcinoma[13]
Prostate Cancer
Panel of Two Prostate Cancer Cell LinesProstate Cancer[12]
PC3Prostate Adenocarcinoma[11][14]
Lung Cancer
A549Lung Carcinoma[15]
Colon Cancer
LoVoColon Adenocarcinoma
Caco-2Colorectal Adenocarcinoma
HT-29Colon Adenocarcinoma[16]
Leukemia
HL-60Promyelocytic Leukemia
Hepatocellular Carcinoma
HepG-2Hepatocellular Carcinoma
Non-Cancerous Control Cell Line
NIH3T3Mouse Embryonic Fibroblast[10]

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various pyrrolo[3,2-c]pyridine and pyrano[3,2-c]pyridine derivatives against different cancer cell lines. This data can serve as a benchmark for new compound evaluation.

Table 2: IC50 Values of Pyrrolo[3,2-c]pyridine Derivatives in Various Cancer Cell Lines

Compound IDHeLa (µM)SGC-7901 (µM)MCF-7 (µM)A375P (nM)Ovarian Cancer Panel (µM)Prostate Cancer Panel (µM)Breast Cancer Panel (µM)NIH3T3 (nM)Reference
10t 0.12 ± 0.020.15 ± 0.040.21 ± 0.05-----[1][2][3]
1r ----0.15 - 1.780.15 - 1.780.15 - 1.78-[12][17]
8a ---<1000----[10]
9b-f ---<1000----[10]
8c ------->10000[10]
9b ------->10000[10]

Table 3: IC50 Values of Pyrano[3,2-c]pyridine Derivatives in MCF-7 Cells

Compound ID24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
P.P 100 ± 5.0--[5][6]
TPM.P 180 ± 6.0--[5][6]
4-CP.P 60 ± 4.040 ± 7.020 ± 3.0[5][6]
3-NP.P 140 ± 5.0--[5][6]

Experimental Protocols

Two common methods for assessing cytotoxicity are the MTT and LDH assays. Detailed protocols for each are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line and appropriate culture medium

  • Pyrrolo[3,2-c]pyridine compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[3,2-c]pyridine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This colorimetric assay quantifies the amount of LDH released from damaged cells into the culture medium.

Materials:

  • Selected cancer cell line and appropriate culture medium

  • Pyrrolo[3,2-c]pyridine compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation.

      • Vehicle control: Cells treated with the vehicle.

      • Medium background: Culture medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used for background correction.

  • Data Analysis:

    • Subtract the background absorbance (680 nm) from the 490 nm readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Signaling Pathways and Experimental Workflows

The cytotoxic effects of pyrrolo[3,2-c]pyridine compounds have been linked to the inhibition of tubulin polymerization and FMS kinase.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation (Pyrrolo[3,2-c]pyridine derivatives) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay readout Absorbance Reading (Microplate Reader) mtt_assay->readout ldh_assay->readout calc Calculation of % Viability / % Cytotoxicity readout->calc ic50 IC50 Determination calc->ic50

Caption: Workflow for assessing the cytotoxicity of pyrrolo[3,2-c]pyridine compounds.

Signaling Pathway of Tubulin Polymerization Inhibition

Certain pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics.[2][4][5] This interference with the cytoskeleton triggers cell cycle arrest and apoptosis.

G compound Pyrrolo[3,2-c]pyridine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Inhibits microtubule Microtubule Dynamics tubulin->microtubule Disrupts Polymerization g2m G2/M Phase Arrest microtubule->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives.

Signaling Pathway of FMS Kinase Inhibition

Other derivatives of pyrrolo[3,2-c]pyridine have been shown to inhibit FMS kinase (CSF-1R), a receptor tyrosine kinase involved in cell survival and proliferation in certain cancers.[12][17]

G compound Pyrrolo[3,2-c]pyridine Derivative fms FMS Kinase (CSF-1R) compound->fms Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fms->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation Promotes cytotoxicity Cytotoxicity proliferation->cytotoxicity Inhibition leads to

References

Application Notes and Protocols: Tubulin Polymerization Assay Using Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport.[1] Their dynamic instability makes them a prime target for anticancer drug development.[2] Pyrrolo[3,2-c]pyridine derivatives have emerged as a promising class of compounds that can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] One notable derivative, compound 10t, has demonstrated potent inhibition of tubulin polymerization and significant anticancer activity.[3][4]

This document provides a detailed protocol for an in vitro fluorescence-based tubulin polymerization assay to screen and characterize pyrrolo[3,2-c]pyridine derivatives.

Data Presentation

The following table summarizes the in vitro antiproliferative activities of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa (Cervical Cancer) IC50 (μM)SGC-7901 (Gastric Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
10t 0.120.150.21

Data extracted from a study by Wang et al. (2024).[3]

In direct tubulin polymerization assays, compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[3][4]

Experimental Protocols

Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from standard fluorescence-based tubulin polymerization assay kits and methodologies.[5][6] It is designed to monitor the effect of pyrrolo[3,2-c]pyridine derivatives on the polymerization of tubulin in vitro.

Principle: The assay measures the increase in fluorescence of a reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules.[6][7] An increase in fluorescence intensity is directly proportional to the amount of microtubule polymer formed, allowing for real-time monitoring of polymerization.[7] Inhibitors of tubulin polymerization will reduce the rate and extent of the fluorescence increase.

Materials:

  • Lyophilized Tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Pyrrolo[3,2-c]pyridine derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Control: Nocodazole or Colchicine (inhibitor)

  • Negative Control: Paclitaxel (enhancer)

  • Vehicle Control: DMSO

  • Black, 384-well, non-binding surface microplates[6]

  • Temperature-controlled fluorescence plate reader with excitation/emission wavelengths suitable for the chosen reporter (e.g., 360 nm excitation/450 nm emission for DAPI).[8]

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a Tubulin Polymerization Buffer by supplementing the General Tubulin Buffer with 1 mM GTP, 10% glycerol, and the fluorescent reporter at its optimal concentration (e.g., 6.3 µM DAPI).[6] Keep this buffer on ice.

    • Prepare serial dilutions of the pyrrolo[3,2-c]pyridine derivatives, positive controls, and negative controls in the appropriate solvent. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, add 5 µL of the diluted pyrrolo[3,2-c]pyridine derivatives, controls (positive, negative, and vehicle), to the appropriate wells of the 384-well plate.

    • Prepare the final tubulin solution by diluting the tubulin stock to the desired final assay concentration (e.g., 2 mg/mL) in the ice-cold Tubulin Polymerization Buffer.[6][8]

    • To initiate the polymerization reaction, add 45 µL of the tubulin solution to each well, for a final volume of 50 µL.[1]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.[8]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing the compound but no tubulin.

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • The polymerization process is characterized by a sigmoidal curve with a nucleation (lag) phase, a growth phase, and a steady-state plateau.[9]

    • Determine key parameters such as the maximum polymerization rate (Vmax), the lag time, and the fluorescence at the plateau (total polymer mass).

    • Compare the curves of the compound-treated wells to the vehicle control to determine the extent of inhibition or enhancement.

    • If desired, calculate the IC50 value for tubulin polymerization inhibition by testing a range of compound concentrations and plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

G cluster_prep Preparation (On Ice) cluster_setup Assay Setup (384-well Plate on Ice) cluster_run Data Acquisition cluster_analysis Data Analysis tubulin Reconstitute Tubulin buffer Prepare Polymerization Buffer (GTP, Glycerol, Reporter) tubulin->buffer add_tubulin Add 45 µL of Tubulin Solution to Initiate Polymerization buffer->add_tubulin compounds Prepare Pyrrolo[3,2-c]pyridine Derivative Dilutions add_compounds Add 5 µL of Derivatives and Controls to Wells compounds->add_compounds controls Prepare Controls (Vehicle, Nocodazole, Paclitaxel) controls->add_compounds add_compounds->add_tubulin incubate Incubate Plate at 37°C in Reader add_tubulin->incubate read_fluorescence Read Fluorescence Every Minute for 60-90 min incubate->read_fluorescence plot_curves Plot Fluorescence vs. Time read_fluorescence->plot_curves analyze_params Determine Vmax, Lag Time, and Polymer Mass plot_curves->analyze_params calc_ic50 Calculate IC50 for Inhibition analyze_params->calc_ic50

Caption: Experimental workflow for the tubulin polymerization assay.

References

Application Notes and Protocols for the Functionalization of the 6-Chloro Position of the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of paramount importance in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The 6-chloro substituent on the pyrrolopyridine ring serves as a versatile handle for introducing a wide range of chemical diversity through various modern synthetic methodologies. This document provides detailed application notes and protocols for the most common and effective methods for the functionalization of the 6-chloro position of the pyrrolopyridine core, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of the 6-chloro-pyrrolopyridine core, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 6-position of the pyrrolopyridine core and a variety of aryl or vinyl groups using a boronic acid or ester.[1][2][3] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

Catalyst System (Pd Source / Ligand)BaseSolvent(s)Temp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene100VariesGoodAnhydrous conditions are suitable for electron-rich arylboronic acids.[4]
Pd(PPh₃)₄K₂CO₃DME/H₂O85VariesGoodAqueous conditions are preferred for electron-deficient arylboronic acids.[4]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-11012-24HighA robust system for challenging aryl chlorides.[5]
PdCl₂(dppf)K₂CO₃DME802GoodA common and effective catalyst.[1]
Pd₂(dba)₃ / XPhosK₃PO₄t-AmOH100-11012-24HighEffective for heteroaryl chlorides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4][6][7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 6-chloro-pyrrolopyridine derivative (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Cl pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L2-R pd2_halide->pd2_boronate Transmetalation (Base, R-B(OH)2) product Ar-R pd2_boronate->product Reductive Elimination byproducts Pd(0)L2 + Base-Cl + B(OH)3 reagents Ar-Cl + R-B(OH)2

Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling the 6-chloro-pyrrolopyridine with a primary or secondary amine.[8][9] This reaction is crucial for synthesizing compounds with amine functionalities, which are prevalent in pharmaceuticals.[10]

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination:

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOt-BuToluene10012-24HighEffective for a broad range of amines.[11]
Pd(OAc)₂ / RuPhosLiHMDSTHF80-10012-24HighGood for sterically hindered amines.
Pd₂(dba)₃ / BINAPNaOt-BuToluene10012-24Moderate to HighA classic ligand for this transformation.[8]
(NHC)Pd(allyl)ClK₃PO₄Dioxane1002-18HighN-Heterocyclic carbene (NHC) catalysts can be very active.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6][10]

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.5 equiv) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.

  • Reaction Setup: To the catalyst mixture, add the 6-chloro-pyrrolopyridine derivative (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C), stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Cl pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)L2-NR1R2 pd2_halide->pd2_amido Amine Coordination & Deprotonation (Base, R1R2NH) product Ar-NR1R2 pd2_amido->product Reductive Elimination byproducts Pd(0)L2 + Base-H+Cl- reagents Ar-Cl + R1R2NH

Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the 6-chloro-pyrrolopyridine and a terminal alkyne, yielding 6-alkynyl-pyrrolopyridine derivatives.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling:

Catalyst System (Pd Source / Ligand)Cu(I) Co-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIi-Pr₂NHTHFRT3HighA classic and effective system.[12]
Pd(PPh₃)₄CuIEt₃NDMF60-806-12Good to HighHigher temperatures may be needed for less reactive chlorides.
(NHC)Pd complex(NHC)Cu complexBaseVariousRT-601-18HighNHC-based catalysts can be highly efficient.[14]
Pd(OAc)₂ / PPh₃CuIEt₃NMeCN8012GoodA common and readily available catalyst system.

Experimental Protocol: General Procedure for Sonogashira Coupling [12]

  • Reaction Setup: To a solution of the 6-chloro-pyrrolopyridine derivative (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).

  • Reagent Addition: Sequentially add the base (e.g., diisopropylamine, 7.0 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 3 hours), monitoring progress by TLC.

  • Work-up: Dilute the reaction mixture with an etheral solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Cl pd0->pd2_halide Oxidative Addition (Ar-Cl) pd2_alkynyl Ar-Pd(II)L2-C≡C-R pd2_halide->pd2_alkynyl Transmetalation product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination product->pd0 cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd2_halide alkyne H-C≡C-R alkyne->cu_halide Base

Sonogashira coupling catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyrrolopyridine core, where a nucleophile displaces the chloride at the 6-position.[14][15] This method is particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles.[16]

General Reaction Scheme:

Nucleophilic aromatic substitution (SNAr) mechanism.

Overall Experimental Workflow

The following diagram illustrates a general workflow for the functionalization of the 6-chloro-pyrrolopyridine core, from starting material to purified product.

Workflow start 6-Chloro-pyrrolopyridine Starting Material reaction_setup Reaction Setup (Inert atmosphere if needed) start->reaction_setup reagent_addition Addition of Reagents (Coupling partner, Catalyst, Base, Solvent) reaction_setup->reagent_addition reaction Reaction (Heating, Stirring) reagent_addition->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

General experimental workflow for functionalization.

References

Application Notes and Protocols for the Pharmaceutical Intermediate: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a versatile intermediate in pharmaceutical synthesis. The pyrrolopyridine scaffold is a recognized pharmacophore in numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1] The chloro-substituent at the 6-position offers a reactive handle for various cross-coupling and nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Application Note 1: Synthesis of Novel FMS Kinase Inhibitors

The pyrrolo[3,2-c]pyridine scaffold has been identified as a core component in the development of potent inhibitors of FMS kinase (CSF-1R), a key target in various cancers and inflammatory disorders.[1] The strategic location of the chlorine atom in this compound allows for the introduction of various aryl and heteroaryl moieties, which can occupy the ATP-binding site of the kinase. A common and effective method to achieve this is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a hypothetical series of 6-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add Pd(dppf)Cl2 (0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative.

Quantitative Data Summary

The following table summarizes the hypothetical yields and purity for a series of synthesized analogs.

Compound IDArylboronic Acid MoietyYield (%)Purity (HPLC, %)
1a 4-Methoxyphenyl85>98
1b 3-Fluorophenyl78>99
1c 2-Thienyl72>97
1d 4-Pyridinyl65>98

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 6-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine reaction Microwave Irradiation (120 °C, 30 min) reagent1->reaction reagent2 Arylboronic Acid reagent2->reaction catalyst Pd(dppf)Cl2 catalyst->reaction base Na2CO3 base->reaction extraction Aqueous Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification product Final Product: 6-Aryl-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine purification->product

Suzuki-Miyaura Cross-Coupling Workflow

Application Note 2: Library Synthesis for Fragment-Based Drug Discovery via Buchwald-Hartwig Amination

The pyrrolopyridine core is a valuable scaffold for fragment-based drug discovery (FBDD). This compound can be used to generate a library of amine-substituted derivatives through the Buchwald-Hartwig amination. This allows for the exploration of chemical space around the core scaffold to identify fragments that bind to a biological target.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Desired amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol) and XPhos (0.04 mmol).

  • Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

  • Purify the residue by preparative HPLC to obtain the pure product.

Hypothetical Screening Data

The following table presents hypothetical binding affinities for a small library of compounds against a generic kinase target.

Compound IDAmine MoietyBinding Affinity (Kd, µM)
2a Morpholine15.2
2b Aniline8.5
2c Piperidine22.1
2d Benzylamine5.3

Library Synthesis Workflow Diagram

Library_Synthesis_Workflow cluster_amines Amine Library cluster_products Product Library start 6-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine reaction Buchwald-Hartwig Amination (Parallel Synthesis) start->reaction amine1 Amine A amine1->reaction amine2 Amine B amine2->reaction amine3 Amine C amine3->reaction amine_n Amine n... amine_n->reaction product1 Product A reaction->product1 product2 Product B reaction->product2 product3 Product C reaction->product3 product_n Product n... reaction->product_n screening Biological Screening product1->screening product2->screening product3->screening product_n->screening

Library Synthesis for FBDD

Contextual Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many compounds derived from pyrrolopyridine scaffolds target receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that control cell growth, proliferation, and survival.[1][2] Dysregulation of RTK signaling is a hallmark of many cancers. The synthesized inhibitors are designed to block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling.

Generic RTK Signaling Pathway Diagram

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ATP ATP Ras Ras RTK->Ras Phosphorylation & Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Inhibition of RTK Signaling Pathway

References

Application Notes and Protocols: Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines from 6-Halo Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, a scaffold of significant interest in medicinal chemistry, from their 6-halo precursors. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a range of therapeutic properties. The functionalization at the 6-position with various aryl groups allows for the exploration of the structure-activity relationship (SAR) and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for achieving this transformation, offering a broad substrate scope and tolerance to a wide variety of functional groups.[1][2] This document outlines a detailed protocol for this synthesis, primarily based on a 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor, and discusses considerations for adapting the methodology to the corresponding 6-chloro analogue.

Reaction Principle

The synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines is achieved through a palladium-catalyzed cross-coupling reaction between a 6-halo-1H-pyrrolo[3,2-c]pyridine and an arylboronic acid. The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

Data Presentation

The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines synthesized via the Suzuki cross-coupling of the corresponding 6-bromo precursor with different arylboronic acids.[3]

Compound IDAryl SubstituentYield (%)
10bo-tolyl65
10cm-tolyl94
10dp-tolyl67
10f2-methoxyphenyl76
10k4-ethoxyphenyl57
10n4-nitrophenyl51
10rpyridin-3-yl55

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction, based on the successful synthesis from a 6-bromo precursor.[3]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor vials

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (5.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.06 equiv).

  • Solvent Addition: To the vial, add a mixture of 1,4-dioxane and water (3:1 v/v, e.g., 6 mL of dioxane and 2 mL of water).

  • Degassing: Seal the vial and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and heat the mixture to 125 °C for 26 minutes.[3]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine.

Considerations for 6-Chloro Precursors:

Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[4] While the protocol above may work for some activated 6-chloro-1H-pyrrolo[3,2-c]pyridines, modifications are often necessary for efficient coupling. Key considerations include:

  • Catalyst System: More active and specialized catalyst systems are often required. This may involve the use of bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]

  • Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[1]

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary. Microwave irradiation can be particularly beneficial in driving the reaction to completion.

It is recommended to screen a variety of catalyst/ligand combinations and reaction conditions to optimize the coupling of a specific 6-chloro-1H-pyrrolo[3,2-c]pyridine derivative.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 6-Chloro-1H-pyrrolo[3,2-c]pyridine P1 6-Aryl-1H-pyrrolo[3,2-c]pyridine R1->P1 Suzuki-Miyaura Coupling R2 Arylboronic Acid R2->P1 C1 Pd Catalyst (e.g., Pd(PPh3)4) C2 Base (e.g., K2CO3) C3 Solvent (e.g., Dioxane/Water)

Caption: Chemical transformation for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.

G start Start reactants Combine Reactants: - 6-Halo-1H-pyrrolo[3,2-c]pyridine - Arylboronic Acid - Catalyst & Base start->reactants solvent Add Solvents (Dioxane/Water) reactants->solvent degas Degas with Inert Gas solvent->degas react Microwave Irradiation (e.g., 125 °C, 26 min) degas->react workup Work-up: - Dilute with Ethyl Acetate - Wash with Water & Brine react->workup dry Dry Organic Layer (Na2SO4) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated 6-Aryl-1H- pyrrolo[3,2-c]pyridine purify->product

Caption: Experimental workflow for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed strategy involves the construction of the bicyclic ring system through the cyclization of a suitably substituted pyridine precursor. One approach is the enantioselective cyclization of a substituted aminopyridine derivative, which can be directed by a cation. This method allows for the formation of the 6-azaindoline core structure.[1]

Q2: Are there established methods for the synthesis of the chloro-substituted aromatic pyrrolo[3,2-c]pyridine?

A2: Yes, an optimized method for the synthesis of the related compound, 6-Chloro-1H-pyrrolo[3,2-c]pyridine, has been developed and successfully scaled up. This suggests that robust procedures for creating the chloro-substituted pyrrolopyridine scaffold are available and can potentially be adapted for the dihydro version.[2]

Q3: What are some key considerations for optimizing the yield of azaindole derivatives?

A3: Yields in azaindole synthesis can often be improved by considering the electronic properties of the starting materials. For instance, using electron-deficient azaheterocycles and substrates bearing electron-withdrawing substituents has been observed to lead to improved yields in certain synthetic routes.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Cyclized Product Incomplete reaction during the formation of the dihydro-pyrrolo ring.- Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may drive the reaction to completion, but be cautious of potential side reactions. - Choice of Catalyst/Promoter: If a cation-directed cyclization is employed, screen different Lewis acids or chiral catalysts to enhance the reaction efficiency and stereoselectivity, if required.[1] - Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Experiment with a range of anhydrous solvents to find the most suitable one for your specific substrate.
Formation of Impurities/Side Products - Over-oxidation of the dihydro-pyrrolo ring to the aromatic pyrrole. - Incomplete chlorination or chlorination at an undesired position. - Presence of starting materials in the final product.- Control of Reaction Atmosphere: For reactions sensitive to oxidation, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. - Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of the chlorinating agent (e.g., POCl₃, NCS) to minimize over-chlorination. Stepwise addition of the reagent may also be beneficial. - Purification Strategy: Develop a robust purification protocol. This may involve column chromatography with a carefully selected eluent system, recrystallization, or a combination of techniques to effectively separate the desired product from impurities.
Difficulty in Product Isolation The product may be highly soluble in the reaction solvent or form a salt that is difficult to handle.- Solvent Extraction: After quenching the reaction, perform extractions with a suitable organic solvent. If the product is in a salt form, adjust the pH of the aqueous layer to neutralize it before extraction. - Precipitation/Crystallization: Attempt to precipitate the product by adding a non-polar solvent to the reaction mixture or the purified fractions. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Conceptual Synthetic Pathway

Synthesis_Pathway A Substituted Pyridine Precursor B Formation of Dihydro-pyrrolo Ring A->B Cyclization D 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine B->D Deprotection (if needed) C Chlorination E This compound C->E D->C Chlorinating Agent (e.g., NCS, POCl3)

Caption: Conceptual workflow for the synthesis of this compound.

Step 1: Synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core (Hypothetical Protocol based on related syntheses)

This step would likely involve the cyclization of a linear pyridine derivative. Based on the synthesis of 6-azaindolines, this could be an intramolecular reaction.

  • Starting Material: A suitably functionalized 3-aminomethyl-4-vinylpyridine derivative (or a related precursor that can undergo cyclization).

  • Reaction Conditions: The cyclization could be promoted by a transition metal catalyst or a Lewis acid. For instance, a cation-directed cyclization might be employed.[1]

  • Solvent: Anhydrous aprotic solvents like THF, dioxane, or toluene would be appropriate.

  • Temperature: The reaction temperature would need to be optimized, likely ranging from room temperature to reflux.

  • Work-up and Purification: The reaction would be quenched, followed by an aqueous work-up. The crude product would then be purified by column chromatography on silica gel.

Step 2: Chlorination of the Pyrrolo[3,2-c]pyridine Ring (General Protocol)

  • Starting Material: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

  • Chlorinating Agent: A common reagent for the chlorination of such heterocyclic systems is N-Chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).

  • Solvent: A non-protic solvent such as DMF, acetonitrile, or a chlorinated solvent like dichloromethane would be suitable.

  • Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature, depending on the reactivity of the substrate and the chlorinating agent.

  • Work-up and Purification: The reaction mixture would be carefully quenched with water or an ice-water mixture. The product would then be extracted into an organic solvent. The combined organic layers would be washed, dried, and concentrated. The final product would be purified by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product by TLC/LC-MS/NMR Start->CheckPurity Problem Problem CheckPurity->Problem StartingMaterial Unreacted Starting Material Present? Problem->StartingMaterial Identify Issue SideProducts Multiple Side Products Observed? StartingMaterial->SideProducts No sol_ReactionTime Increase Reaction Time or Temperature StartingMaterial->sol_ReactionTime Yes sol_Reagent Check Reagent Purity and Stoichiometry SideProducts->sol_Reagent Yes sol_Purification Modify Purification Protocol (e.g., different column, recrystallization) SideProducts->sol_Purification No (Product is just impure) sol_Conditions Optimize Reaction Conditions (Solvent, Catalyst) sol_Reagent->sol_Conditions

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

"solubility issues with 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound. Below you will find troubleshooting advice, frequently asked questions (FAQs), and general experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. What are the first steps I should take?

A1: When encountering solubility issues, it is recommended to start with a systematic approach. Begin by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of a single, high-purity solvent. Start with common laboratory solvents of varying polarities. If the compound does not dissolve at room temperature, gentle heating and agitation, such as vortexing or sonication, can be employed. It is crucial to visually inspect the solution for any undissolved particulates against a dark background.

Q2: Which organic solvents are commonly used for pyrrolopyridine derivatives, and how should I select one?

Table 1: Recommended Organic Solvents for Initial Solubility Screening

PolaritySolvent NameDielectric Constant (Approx.)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2A common solvent for dissolving a wide range of organic compounds.
Dimethylformamide (DMF)36.7Similar to DMSO, effective for many polar compounds.
Acetonitrile (ACN)37.5A less polar alternative to DMSO and DMF.
Polar Protic Methanol (MeOH)32.7Often a good starting point for polar compounds.
Ethanol (EtOH)24.5Slightly less polar than methanol.
Less Polar Dichloromethane (DCM)9.1A common solvent for less polar to moderately polar compounds.
Tetrahydrofuran (THF)7.6A versatile solvent for a range of polarities.
Ethyl Acetate (EtOAc)6.0A moderately polar solvent.
Non-Polar Toluene2.4Suitable for non-polar compounds.
Heptane/Hexane~2.0Used for highly non-polar compounds.

Start with solvents like DMSO, DMF, or methanol. If the compound is insoluble, proceed to test other solvents from the list.

Q3: My compound is still not dissolving even after trying several solvents. What are the next steps?

A3: If single solvents are ineffective, you can explore the following advanced techniques:

  • Co-solvent Systems: Try creating binary or even ternary solvent mixtures. For instance, a mixture of a good solvent (like DMSO) with a poor solvent in which the compound needs to be soluble for a specific application can be effective.

  • Heating: Gently warm the solvent while stirring. Be cautious and ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.

  • Sonication: Use an ultrasonic bath to provide energy to break down solute-solute interactions and facilitate dissolution.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility. Since this compound has basic nitrogen atoms, acidification of the medium with a few drops of an acid (e.g., HCl in an appropriate solvent) might improve solubility by forming a more soluble salt.

Q4: How can I determine the quantitative solubility of this compound in a specific solvent?

A4: A common method to determine solubility is the shake-flask method. This involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

  • Weigh approximately 1-2 mg of this compound into a small glass vial.

  • Add a measured volume (e.g., 100 µL) of the selected organic solvent.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not dissolved, add another aliquot of the solvent and repeat vortexing.

  • If the compound remains insoluble, gently heat the vial (e.g., to 40-50 °C) while stirring.

  • If still insoluble, place the vial in an ultrasonic bath for 10-15 minutes.

  • Record your observations for each solvent tested.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Solubility Issue with 6-Chloro-2,3-dihydro- 1h-pyrrolo[3,2-c]pyridine select_solvent Select a range of organic solvents (polar to non-polar) start->select_solvent room_temp Attempt to dissolve at room temperature (vortex/stir) select_solvent->room_temp dissolved_check1 Is it dissolved? room_temp->dissolved_check1 success Success: Compound is soluble dissolved_check1->success Yes heat_sonicate Apply gentle heat and/or sonication dissolved_check1->heat_sonicate No dissolved_check2 Is it dissolved? heat_sonicate->dissolved_check2 dissolved_check2->success Yes co_solvent Try a co-solvent system dissolved_check2->co_solvent No dissolved_check3 Is it dissolved? co_solvent->dissolved_check3 dissolved_check3->success Yes ph_modification Consider pH modification (if applicable) dissolved_check3->ph_modification No dissolved_check4 Is it dissolved? ph_modification->dissolved_check4 dissolved_check4->success Yes failure Conclusion: Poorly soluble under tested conditions. Consider formulation strategies. dissolved_check4->failure No

Technical Support Center: Synthesis of Pyrrolo[3,2-c]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of pyrrolo[3,2-c]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a common scaffold in medicinal chemistry.

Issue 1: Low Yield or Failure in the Nitration of 2-Bromo-5-methylpyridine 1-oxide

Question: I am experiencing a low yield during the nitration of 2-bromo-5-methylpyridine 1-oxide with fuming nitric acid and sulfuric acid. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in this nitration step can be attributed to several factors, including incomplete reaction, over-nitration, or degradation of the starting material. Here are some common causes and troubleshooting strategies:

  • Inadequate Temperature Control: The nitration of pyridine N-oxides is highly exothermic. Poor temperature control can lead to the formation of undesired side products or decomposition.

    • Solution: Maintain a strict reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent (fuming HNO₃) dropwise to the solution of the pyridine N-oxide in concentrated H₂SO₄ to manage the heat generated.

  • Moisture Contamination: The presence of water can dilute the nitrating mixture, reducing its efficacy.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Incorrect Stoichiometry: An insufficient amount of the nitrating agent will result in an incomplete reaction, while an excess can lead to the formation of dinitro- or other over-nitrated byproducts.

    • Solution: Carefully control the stoichiometry of fuming nitric acid. Start with the reported successful ratios and perform small-scale optimizations if necessary.

  • Degradation of Starting Material: Pyridine N-oxides can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly work up the reaction to prevent prolonged exposure to the strong acid.

Issue 2: Incomplete Reductive Cyclization to Form the Pyrrolo[3,2-c]pyridine Core

Question: My reductive cyclization of the enamine intermediate using iron powder in acetic acid is sluggish and gives a low yield of the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine. How can I optimize this step?

Answer:

The success of this reductive cyclization is highly dependent on the activity of the reducing agent and the reaction conditions.

  • Purity and Activity of Iron Powder: The surface of the iron powder can oxidize over time, reducing its reactivity.

    • Solution: Use freshly purchased, fine-grade iron powder. Pre-activating the iron powder by washing it with dilute HCl to remove any oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum, can significantly improve its reactivity.

  • Insufficient Acid Concentration: Acetic acid serves as both the solvent and a proton source for the reduction.

    • Solution: Ensure that glacial acetic acid is used. The concentration of the acid can be critical; consider adjusting the volume to optimize the reaction rate.

  • Reaction Temperature: While the reaction is often carried out at elevated temperatures, excessively high temperatures can lead to side reactions.

    • Solution: Optimize the reaction temperature. Start with the reported conditions (e.g., reflux) and monitor the reaction by TLC. If the reaction is slow, a modest increase in temperature or prolonged reaction time might be beneficial. If side products are observed, a lower temperature might be necessary.

  • Formation of Iron Salts: The formation of iron acetate salts can sometimes hinder the reaction progress.

    • Solution: Ensure adequate stirring to maintain a homogenous reaction mixture. Upon completion, proper workup to remove iron salts is crucial for purification.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the Suzuki cross-coupling reaction to introduce the aryl group at the C6 position. What are the common failure points?

A1: The Suzuki cross-coupling is a robust reaction, but several factors can lead to low yields or reaction failure:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and air.

    • Troubleshooting: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. The choice of palladium catalyst and ligand can also be critical; consider screening different catalyst systems (e.g., Pd(dppf)Cl₂, SPhos, XPhos) if the standard Pd(PPh₃)₄ is ineffective.

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water.

    • Troubleshooting: Use fresh, high-quality boronic acids. Minimize the reaction time and temperature where possible. Using an excess of the boronic acid (e.g., 1.5 equivalents) can help compensate for some decomposition.

  • Base Incompatibility: The choice and quality of the base are crucial.

    • Troubleshooting: K₂CO₃ is commonly used, but other bases like Cs₂CO₃ or K₃PO₄ might be more effective for certain substrates. Ensure the base is finely powdered and dry.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent system.

    • Troubleshooting: A mixture of dioxane and water is common. If solubility is an issue, consider other solvent systems like DME/water or toluene/ethanol/water.

Q2: How can I minimize the formation of regioisomers during the initial nitration step?

A2: The directing effect of the N-oxide and the existing substituents on the pyridine ring generally favors nitration at the 4-position. However, the formation of other isomers is possible. To minimize this:

  • Strict Temperature Control: As mentioned earlier, maintaining a low temperature is key to improving regioselectivity.

  • Slow Addition of Nitrating Agent: Adding the fuming nitric acid slowly allows for better control of the reaction and can minimize the formation of undesired isomers.

  • Careful Choice of Nitrating Conditions: For sensitive substrates, alternative, milder nitrating agents could be explored, although this would require significant methodological development.

Q3: My final compound is difficult to purify. What strategies can I employ?

A3: Pyrrolo[3,2-c]pyridine derivatives can be challenging to purify due to their polarity and potential for metal contamination from the Suzuki coupling.

  • Column Chromatography: This is the most common method.

    • Tips: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A typical system would be a gradient of ethyl acetate in hexanes. For more polar compounds, adding a small amount of methanol or a few drops of triethylamine (to suppress tailing of basic compounds) to the eluent can be beneficial.

  • Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification method.

    • Tips: Screen various solvents and solvent mixtures to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative reverse-phase HPLC can be used.

  • Removal of Palladium Residues: Residual palladium from the Suzuki reaction can be a common impurity.

    • Tips: Washing the organic extract with an aqueous solution of a scavenger like thiourea or sodium sulfide can help remove palladium. Alternatively, filtering the crude product through a pad of celite or a specialized palladium scavenger resin before chromatography can be effective.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [1]

Compound IDAryl GroupYield (%)
10a phenyl63
10b o-tolyl65
10f 2-methoxyphenyl76
10h 4-methoxyphenyl51
10l 4-fluorophenyl85
10m 4-chlorophenyl32
10p naphthalen-2-yl52
10r pyridin-3-yl55

Experimental Protocols

General Synthetic Procedure for 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [1]

  • Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide:

    • To a solution of 2-bromo-5-methylpyridine 1-oxide in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.

    • Stir the mixture at room temperature for the appropriate time, monitoring by TLC.

    • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of the Key Enamine Intermediate:

    • React 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

    • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine:

    • Dissolve the crude enamine intermediate in glacial acetic acid.

    • Add iron powder to the solution and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter to remove excess iron, and neutralize the filtrate.

    • Extract the product, dry the organic layer, and purify by column chromatography.

  • Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine:

    • Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, and potassium carbonate in pyridine.

    • Heat the reaction mixture and monitor by TLC.

    • After completion, perform a standard aqueous workup and purify the product by column chromatography.

  • General Procedure for Suzuki Cross-Coupling:

    • In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).

    • Add a degassed mixture of 1,4-dioxane and water (3:1).

    • Heat the mixture in a microwave reactor at 125 °C for 25-30 minutes.

    • After cooling, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product 2_bromo_5_methylpyridine 2-Bromo-5-methylpyridine oxidation Oxidation (m-CPBA) 2_bromo_5_methylpyridine->oxidation nitration Nitration (HNO3, H2SO4) oxidation->nitration enamine_formation Enamine Formation (DMF-DMA) nitration->enamine_formation cyclization Reductive Cyclization (Fe, AcOH) enamine_formation->cyclization n_arylation N-Arylation (Boronic Acid, Cu(OAc)2) cyclization->n_arylation suzuki Suzuki Coupling (Arylboronic Acid, Pd(PPh3)4) n_arylation->suzuki final_product 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine suzuki->final_product

Caption: Synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield in a Synthetic Step? reagents Purity of Reagents & Solvents? start->reagents conditions Reaction Conditions Correct? (Temp, Time, Atmosphere) reagents->conditions Pure purify_reagents Purify/Replace Reagents reagents->purify_reagents Impure stoichiometry Stoichiometry Accurate? conditions->stoichiometry Optimal optimize_conditions Optimize Reaction Conditions conditions->optimize_conditions Suboptimal adjust_stoichiometry Adjust Reagent Ratios stoichiometry->adjust_stoichiometry Incorrect change_catalyst Screen Different Catalysts/Ligands stoichiometry->change_catalyst Correct, but still low yield end Problem Resolved purify_reagents->end Improved Yield optimize_conditions->end Improved Yield adjust_stoichiometry->end Improved Yield change_catalyst->end Improved Yield

Caption: General troubleshooting workflow for synthetic chemistry issues.

References

Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyrrolopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with 6-chloropyrrolopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is 6-chloropyrrolopyridine a challenging substrate for Suzuki coupling?

A1: 6-chloropyrrolopyridine can be a difficult substrate for several reasons:

  • C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more challenging, frequently requiring more forceful reaction conditions.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This interaction can inhibit or deactivate the catalyst, slowing or even stopping the reaction. This is sometimes referred to as the "2-pyridyl problem".[2]

Q2: My Suzuki coupling reaction with 6-chloropyrrolopyridine is not working at all. What are the most common causes of complete reaction failure?

A2: Complete reaction failure often points to a critical issue with a core component or condition. Key areas to investigate include:

  • Inactive Catalyst System: The active Pd(0) species may not be forming or has been deactivated. For a challenging aryl chloride, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] It is crucial to use high-quality palladium sources and appropriate ligands.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of solvents and the reaction mixture is a common cause of failure.

  • Inappropriate Base: The base is essential for activating the boronic acid. If the base is too weak, insoluble in the reaction medium, or old, the reaction may not proceed.[3]

  • Low Temperature: Aryl chlorides require higher temperatures (typically 80-120 °C) to overcome the activation energy of the oxidative addition step.[1]

Q3: I'm observing a very low yield. What are the likely side reactions or issues?

A3: Low yields can result from incomplete conversion or the formation of undesired byproducts. Common side reactions include:

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, rendering it inactive for cross-coupling. This is often an issue when using aqueous bases or protic solvents.[2] Using boronic esters (e.g., pinacol esters) can improve stability.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][2]

  • Dehalogenation: The replacement of the chlorine atom with hydrogen. This can be promoted by certain bases or high temperatures.[2]

Q4: How do I choose the optimal catalyst and ligand for coupling an aryl chloride like 6-chloropyrrolopyridine?

A4: The catalyst and ligand selection is the most critical parameter for activating the strong C-Cl bond.[3]

  • Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃.

  • Ligands: For aryl chlorides, highly active ligands are necessary. These are typically sterically bulky and electron-donating, which enhances the reactivity of the palladium center. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective choices.[1][4] Standard ligands like PPh₃ are often insufficient.[1]

Q5: What is the best base and solvent combination to start with for optimization?

A5: The choice of base and solvent are highly interdependent.

  • Bases: Stronger, non-nucleophilic inorganic bases are often required for aryl chlorides. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1]

  • Solvents: A mixture of an aprotic organic solvent and water is often optimal to dissolve the inorganic base and other reagents.[1] Common starting points include 1,4-dioxane/water, toluene/water, or THF/water.[1] The water content can be critical and may require optimization.[3]

Troubleshooting Guides

Problem: Low to No Product Conversion

If you observe unreacted starting material, follow this troubleshooting workflow to diagnose and resolve the issue.

G start Low / No Conversion catalyst_q Is the catalyst system active enough for a chloropyridine? start->catalyst_q temp_q Is the reaction temperature high enough? catalyst_q->temp_q No catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). catalyst_q->catalyst_sol Yes base_q Is the base effective? temp_q->base_q No temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp_q->temp_sol Yes degas_q Was the system properly degassed? base_q->degas_q No base_sol Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure base is fresh and dry. base_q->base_sol Yes degas_sol Degas solvents thoroughly (e.g., N₂ sparging). Use freeze-pump-thaw cycles. Ensure an inert atmosphere (Ar/N₂). degas_q->degas_sol Yes

Troubleshooting workflow for low conversion in Suzuki coupling.
Problem: Complex Mixture of Byproducts

If your reaction yields multiple products and very little of the desired compound, consider these common side reactions and their solutions.

G start Complex Mixture / Low Yield proto_q Protodeboronation (Ar-H from boronic acid)? start->proto_q homo_q Homocoupling (Ar-Ar from boronic acid)? proto_q->homo_q No proto_sol Use boronic acid pinacol ester. Use anhydrous solvents. Screen different bases. proto_q->proto_sol Yes dehalo_q Dehalogenation (pyrrolopyridine-H)? homo_q->dehalo_q No homo_sol Ensure thorough degassing to remove O₂. Use a Pd(0) source or efficient precatalyst. homo_q->homo_sol Yes dehalo_sol Use a weaker/less nucleophilic base. Lower the reaction temperature. dehalo_q->dehalo_sol Yes

Decision tree for addressing common side reactions.

Data Presentation: Reaction Condition Screening

The following tables summarize starting conditions for the optimization of Suzuki coupling with 6-chloropyrrolopyridine, based on principles for analogous heteroaryl chlorides. Note: The data is compiled from various sources for structurally similar compounds and should be used as a starting point for optimization.

Table 1: Catalyst & Ligand System Comparison

Pd Source (mol%) Ligand (mol%) Key Advantages & Notes
Pd(OAc)₂ (1-2%) SPhos / XPhos (2-4%) Excellent for challenging electron-deficient heteroaryl chlorides; bulky ligands prevent catalyst deactivation.[4]
Pd₂(dba)₃ (1-3%) P(t-Bu)₃ (2-6%) A robust system for coupling aryl chlorides.[4]
Pd(PPh₃)₄ (2-5%) (None) A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[4]
PdCl₂(dppf) (2-5%) (None, is a complex) A common, robust pre-catalyst, but may require higher temperatures.[3]

| Pd(PEPPSI)-IPr (1-3%) | (NHC Ligand) | Highly active for selective coupling of some dichloropyridines.[4] |

Table 2: Base and Solvent System Comparison

Base Solvent System Typical Yield Range Notes
K₃PO₄ Toluene, Dioxane Often Very High Frequently used for challenging couplings with heteroaryl chlorides.[4]
Cs₂CO₃ Dioxane, Toluene High Often provides good results but is more expensive.[4]
Na₂CO₃ Dioxane/H₂O, EtOH/H₂O High A common and effective base for a wide range of substrates.[4]
K₂CO₃ MeCN/H₂O, Toluene/H₂O Moderate to High Another standard and reliable choice.[4]

| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[4] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-chloropyrrolopyridine

This protocol provides a general starting point. The specific boronic acid, catalyst, ligand, base, and solvent should be chosen based on the screening tables above and optimized for the specific substrate.

Materials:

  • 6-chloropyrrolopyridine (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stir bar and heating plate

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Add Solids to Flask (Aryl Halide, Boronic Acid, Base) b Purge with Inert Gas (Evacuate & Backfill 3x) a->b c Add Catalyst & Ligand b->c d Add Degassed Solvent c->d e Heat Reaction (80-110 °C) d->e f Monitor Progress (TLC / LC-MS) e->f g Aqueous Work-up (Dilute, Extract, Dry) f->g h Purify Crude Product (Column Chromatography) g->h

A typical experimental workflow for the Suzuki cross-coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloropyrrolopyridine, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling the flask three times to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[2]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for 2-24 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.[2]

References

Technical Support Center: Purification of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities are highly dependent on the synthetic route, common contaminants for this class of compounds may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the cyclization step.

  • Over-chlorinated or under-chlorinated analogs: Impurities arising from the chlorination step.

  • Oxidation products: The pyrrolopyridine core can be susceptible to oxidation.

  • Solvent adducts: Formation of adducts with residual solvents.

  • Reagent residues: Contaminants from reagents used in the synthesis, such as coupling agents or bases.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general approach for the initial purification involves:

  • Aqueous workup: To remove inorganic salts and water-soluble impurities.

  • Solvent extraction: Using a suitable organic solvent like dichloromethane or ethyl acetate to extract the product from the aqueous layer.

  • Drying and concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) followed by solvent removal under reduced pressure.

  • Preliminary purity assessment: Using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the complexity of the crude mixture and guide further purification strategies.

Q3: Which chromatographic technique is most effective for the purification of this compound?

A3: Silica gel flash column chromatography is a commonly employed and effective technique for purifying polar heterocyclic compounds like this compound. The choice of eluent system is critical and typically involves a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).

Q4: How can I effectively crystallize this compound?

A4: Crystallization of polar heterocyclic compounds can be challenging. Successful crystallization often relies on finding a suitable solvent or solvent system. Techniques to consider include:

  • Slow evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.

  • Vapor diffusion: Dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a more volatile anti-solvent.

  • Solvent-antisolvent addition: Dissolving the compound in a good solvent and slowly adding an anti-solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Troubleshooting Guides

Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. A good starting point is a solvent mixture that gives the target compound an Rf value of 0.2-0.3.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude material ratio of at least 50:1.
Compound Tailing Compound is too polar for the eluent.Gradually increase the polarity of the eluent during the run (gradient elution). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help for basic compounds.
Acidic silica gel causing interactions.Use deactivated silica gel (e.g., by treating with a base) or switch to a different stationary phase like alumina.
Compound Stuck on Column Compound is highly polar or insoluble in the eluent.Increase the eluent polarity significantly (e.g., switch to a methanol/dichloromethane mixture). If the compound has precipitated, a stronger, more polar solvent may be needed to flush the column.
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Crystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly.
No Crystal Formation Solution is not sufficiently saturated.Slowly evaporate some of the solvent to increase the concentration.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Formation of Amorphous Solid Rapid precipitation from a highly supersaturated solution.Dissolve the solid by heating and allow it to cool down more slowly. Use a solvent system where the compound has slightly higher solubility.
Impure Crystals Impurities are co-crystallizing with the product.Perform a preliminary purification step (e.g., column chromatography) before crystallization. Try a different crystallization solvent.

Experimental Protocols

Disclaimer: The following protocols are general methodologies and may require optimization for your specific case.

Illustrative Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for pyrrolopyridines is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start the elution with the less polar solvent system determined from TLC. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Protocol for Crystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the compound in a clean Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product Workup Aqueous Workup & Extraction Crude->Workup Concentration Drying & Concentration Workup->Concentration Purity_Check Purity Assessment (TLC, LC-MS) Concentration->Purity_Check Column_Chromatography Flash Column Chromatography Purity_Check->Column_Chromatography Major Impurities Present Crystallization Crystallization Purity_Check->Crystallization Minor Impurities Present Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Crystallization Further Purification Final_Product Pure this compound Solvent_Removal->Final_Product Sufficiently Pure Crystallization->Final_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Poor Purification Outcome Check_TLC Review TLC Analysis Start->Check_TLC No_Crystals No Crystals Formed? Start->No_Crystals Crystallization Issue Poor_Separation Poor Separation on TLC? Check_TLC->Poor_Separation Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Check_Loading Check Column Loading Poor_Separation->Check_Loading No Overloaded Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Check_Tailing Tailing Observed? Overloaded->Check_Tailing No Add_Modifier Add Modifier (e.g., TEA) Check_Tailing->Add_Modifier Yes Change_Stationary_Phase Use Deactivated Silica/Alumina Add_Modifier->Change_Stationary_Phase If persists Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Yes Oiling_Out Compound Oiling Out? No_Crystals->Oiling_Out No Induce_Nucleation Induce Nucleation (Scratch/Seed) Concentrate_Solution->Induce_Nucleation Change_Solvent Change Solvent/Cool Slowly Oiling_Out->Change_Solvent Yes

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Stability of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine under acidic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic environment?

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While specific degradation products have not been documented, potential degradation pathways for similar heterocyclic compounds under acidic conditions can include hydrolysis. For instance, studies on related 6-azaindole systems have shown that hydrolysis can occur under acidic conditions, potentially leading to the opening of the pyrrole ring.[3] The presence of the chloro-substituent on the pyridine ring may also influence the electronic properties and, consequently, the degradation pathway.

Q3: How can I perform a forced degradation study to assess the acidic stability of my compound?

A3: Forced degradation studies are essential to understand the chemical stability of a molecule.[4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.[4][5] For acidic conditions, a typical approach is to dissolve the compound in an acidic solution (e.g., HCl or H₂SO₄) and monitor its degradation over time. The choice of acid, its concentration, and the temperature should be tailored to your experimental needs.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of the compound observed upon acidification. The compound is highly labile in acidic conditions.- Perform the experiment at a lower temperature. - Use a milder acidic condition (higher pH). - Shorten the exposure time to the acidic environment.
Inconsistent results in stability studies. - Impurities in the compound. - Variability in experimental conditions (temperature, pH). - Analytical method not stability-indicating.- Ensure the purity of the starting material. - Precisely control the temperature and pH of the experiment. - Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.
Difficulty in identifying degradation products. - Degradants are present at low concentrations. - Degradants are not chromophoric. - Complex degradation pathways.- Use a more sensitive analytical technique (e.g., LC-MS) to identify and characterize the degradation products. - Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if degradants lack a UV chromophore.

Experimental Protocols

Protocol for Acidic Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying concentrations (e.g., 0.1 M HCl, 0.01 M HCl) in water or a co-solvent system.

  • Stress Conditions:

    • Add a known volume of the stock solution to each acidic solution to achieve the desired final concentration of the compound.

    • Incubate the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the aliquot with a suitable base (e.g., NaOH) to stop the degradation process.

    • Dilute the sample to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the remaining parent compound and any major degradation products.

Parameter Condition 1 Condition 2 Condition 3
Acid 0.1 M HCl0.01 M HCl0.1 M H₂SO₄
Temperature 40°C60°CRoom Temperature
Time Points (hours) 0, 2, 4, 8, 240, 1, 2, 4, 80, 24, 48, 72

Note: These are example conditions and should be optimized for the specific compound and experimental goals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution C Incubate at Controlled Temperature A->C B Prepare Acidic Solutions B->C D Withdraw Aliquots at Time Points C->D E Neutralize & Dilute D->E F HPLC Analysis E->F

Caption: Workflow for Acidic Stability Testing.

Logical_Relationship Compound This compound Degradation Potential Degradation Compound->Degradation exposed to Acid Acidic Conditions (e.g., HCl, H₂SO₄) Acid->Degradation Hydrolysis Hydrolysis (Ring Opening) Degradation->Hydrolysis may involve Other Other Degradation Pathways Degradation->Other or

Caption: Potential Degradation Logic.

References

"troubleshooting low bioactivity of synthesized pyrrolopyridine compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low bioactivity of synthesized pyrrolopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental work.

Troubleshooting Guides

This section provides answers to specific problems you might be facing with your synthesized pyrrolopyridine compounds.

My synthesized pyrrolopyridine compound shows lower than expected or no bioactivity. What are the potential reasons?

There are several potential reasons for the low bioactivity of a newly synthesized pyrrolopyridine compound. These can be broadly categorized as issues related to the compound itself, its physicochemical properties, or the experimental assay conditions. A systematic approach to troubleshooting is crucial to identify the root cause.[1]

Potential reasons include:

  • Poor Solubility: The compound may have poor aqueous solubility.[6][7][8] If the compound is not fully dissolved in the assay buffer, its effective concentration at the target protein will be lower than expected, leading to underestimated activity.[7][9]

  • Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices like plasma or serum.[6][10][11]

  • Unfavorable ADME Properties: For cell-based assays, the compound may have poor membrane permeability and not reach its intracellular target. It could also be rapidly metabolized by enzymes present in the cells.

  • Incorrect Stereochemistry: The stereochemistry of your compound can significantly impact biological activity. If you have synthesized a racemic mixture, it's possible only one enantiomer is active.[12]

  • Assay-related Issues: The problem might lie with the assay itself, such as incorrect setup, issues with reagents, or using an inappropriate assay for this class of compounds.[13][14]

A logical workflow for troubleshooting this issue is presented below.

G start Low/No Bioactivity Observed compound_verification Step 1: Verify Compound Identity, Purity & Structure start->compound_verification solubility_check Step 2: Assess Compound Solubility compound_verification->solubility_check Identity & Purity Confirmed? resynthesize Re-synthesize and/or re-purify compound_verification->resynthesize No stability_analysis Step 3: Evaluate Compound Stability solubility_check->stability_analysis Sufficiently Soluble? reformulate Improve solubility (e.g., different solvent, excipients) solubility_check->reformulate No assay_optimization Step 4: Review and Optimize Assay Conditions stability_analysis->assay_optimization Compound Stable? modify_conditions Modify storage/assay conditions stability_analysis->modify_conditions No sar_study Step 5: Conduct Structure-Activity Relationship (SAR) Studies assay_optimization->sar_study Assay Conditions Optimized? re_evaluate_assay Re-evaluate assay choice and parameters assay_optimization->re_evaluate_assay No conclusion Identify cause and optimize compound/assay sar_study->conclusion resynthesize->compound_verification reformulate->solubility_check modify_conditions->stability_analysis re_evaluate_assay->assay_optimization

Figure 1: Troubleshooting workflow for low bioactivity.
How do I confirm the identity and purity of my synthesized pyrrolopyridine?

Verifying the chemical identity and purity of your compound is the first and most critical step in troubleshooting.[1] Purity assessment is a logical prerequisite for the accurate characterization of any research-grade material.[5] Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The observed shifts and coupling constants should be consistent with the expected structure of the pyrrolopyridine derivative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity level of >95% is generally required for biological assays. It is advisable to use a method with a gradient of organic solvent to ensure the elution of any potential impurities.

Analytical Technique Parameter Measured Acceptance Criteria
¹H and ¹³C NMRChemical StructureSpectrum consistent with proposed structure
HRMSMolecular Weight & Elemental CompositionMeasured mass within 5 ppm of theoretical mass
HPLCPurity>95%
My compound's structure and purity are confirmed, but the bioactivity is still low. What's next?

If the compound's identity and purity are confirmed, the next step is to investigate its physicochemical properties, particularly solubility and stability.

How do I assess and improve the solubility of my pyrrolopyridine compound?

Many discovery compounds have low solubility, which can lead to underestimated activity and variable data.[7]

Solubility Assessment:

A simple method to assess solubility is through visual inspection by preparing a stock solution in DMSO and then diluting it into your aqueous assay buffer. Look for any signs of precipitation. For a more quantitative measure, you can use techniques like nephelometry or UV-Vis spectroscopy to determine the kinetic and thermodynamic solubility.

Strategies to Improve Solubility:

  • Co-solvents: If your compound is poorly soluble in aqueous buffers, consider using a small percentage of an organic co-solvent like DMSO or ethanol in your assay buffer. However, be mindful that high concentrations of organic solvents can affect the biological assay.

  • Excipients: The use of surfactants or cyclodextrins can enhance the solubility of your compound.[6]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[6] Adjusting the pH of your assay buffer may improve solubility.

  • Sonication: High-throughput sonication can be evaluated for compound solubilization.

How do I evaluate the stability of my compound?

Compound stability in DMSO and the assay buffer is crucial for obtaining reliable results.[7][9]

Stability Assessment:

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles of your DMSO stock solutions can lead to compound precipitation.[9] To assess this, analyze the concentration of your compound in a stock solution before and after several freeze-thaw cycles.

  • Stability in Assay Buffer: Incubate your compound in the assay buffer for the duration of your experiment and at the same temperature. Analyze the concentration of the compound at different time points to check for degradation.

Stability Test Conditions Analysis Method Acceptable Change
Freeze-Thaw3 cycles of freezing at -20°C and thawing at room temp.HPLC<10% change in concentration
In Assay BufferIncubate at 37°C for 24 hoursHPLC<10% degradation
My compound is pure, soluble, and stable, but the bioactivity remains low. What should I investigate next?

If you have ruled out issues with the compound itself, the next step is to scrutinize your biological assay.

What are common pitfalls in cell-based assays that could lead to low observed activity?

Reproducibility is key for reliable data from cell-based assays.[13][14] Common issues include:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as high passage numbers can alter cell behavior.

  • Cell Seeding Density: Inconsistent cell seeding can lead to variability in results.

  • Reagent Quality: Use high-quality reagents and ensure they are not expired.

  • Plate Selection: The type of microtiter plate can impact your results. For example, use white plates for luminescence assays and black plates for fluorescence assays to minimize background and crosstalk.[14][15]

  • Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and experimental outcomes. Regularly test your cell lines for mycoplasma.

G cluster_issues Potential Issues start Start: Cell-Based Assay Setup cell_prep Cell Preparation (Thawing, Culturing, Passage) start->cell_prep seeding Cell Seeding (Counting, Plating) cell_prep->seeding passage High Passage Number cell_prep->passage mycoplasma Mycoplasma Contamination cell_prep->mycoplasma treatment Compound Treatment seeding->treatment density Inconsistent Seeding Density seeding->density incubation Incubation treatment->incubation assay_readout Assay Readout (e.g., Luminescence, Fluorescence) incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis plate Incorrect Plate Type assay_readout->plate end End: Bioactivity Results data_analysis->end

Figure 2: Experimental workflow for a cell-based assay with potential pitfalls.
The bioactivity of my pyrrolopyridine is still low. Could it be a structure-activity relationship (SAR) issue?

Yes, if all other factors have been addressed, it is possible that the synthesized structure is simply not optimal for the biological target. The pyrrolopyridine scaffold can mimic the purine ring of ATP, making these compounds potential kinase inhibitors.[16] However, the substituents on the ring are crucial for selectivity and potency.[16]

Consider the following:

  • Review Existing SAR: Look at published SAR data for similar pyrrolopyridine series to guide your next synthetic steps.[17]

  • Analog Synthesis: Synthesize a small library of analogs with modifications at different positions of the pyrrolopyridine core to explore the SAR.[18][19]

  • Computational Modeling: Use molecular docking to predict the binding mode of your compound and identify key interactions. This can help in designing more potent analogs.[20][21]

G start Initial Compound with Low Bioactivity sar_analysis Analyze Existing SAR Data start->sar_analysis computational_modeling Computational Modeling (Docking) start->computational_modeling analog_design Design Analogs sar_analysis->analog_design computational_modeling->analog_design synthesis Synthesize Analogs analog_design->synthesis bio_testing Biological Testing of Analogs synthesis->bio_testing new_sar Establish New SAR bio_testing->new_sar new_sar->analog_design Iterate optimized_compound Optimized Compound with Improved Bioactivity new_sar->optimized_compound

Figure 3: Structure-Activity Relationship (SAR) optimization cycle.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a synthesized pyrrolopyridine compound.

Materials:

  • Synthesized pyrrolopyridine compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the pyrrolopyridine compound in DMSO.

    • Dilute this stock solution to a working concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the λmax of your compound)

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of a pyrrolopyridine compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Synthesized pyrrolopyridine compound

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of your pyrrolopyridine compound in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • Add the kinase and substrate to each well of the plate.

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the luminescent kinase assay kit. This typically involves adding a reagent to convert ADP to ATP and then a second reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Compound Kinase Target IC50 (nM)
Pyrrolopyridine AKinase X50
Pyrrolopyridine BKinase X250
Pyrrolopyridine CKinase X>10,000
Staurosporine (Control)Kinase X5

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my compound in a cell-based assay?

A typical starting concentration for screening is 10 µM. If you observe no activity, you may need to test higher concentrations, but be aware of potential solubility issues and off-target effects. If you see toxicity, you should test lower concentrations.

Q2: How can I be sure that the observed activity is not due to non-specific effects?

Promiscuous bioactive compounds can appear active in many high-throughput screening experiments but are often false positives.[23] To rule out non-specific effects, you can:

  • Test your compound in a counter-screen using a different assay technology.

  • Perform structure-activity relationship studies; a clear SAR suggests a specific mode of action.

  • Check for properties associated with promiscuous inhibitors, such as aggregation.

Q3: My compound is active in a biochemical assay but not in a cell-based assay. Why?

This is a common issue and often points to problems with the compound's ability to get into the cells and reach its target. Possible reasons include:

  • Poor membrane permeability: The compound may not be able to cross the cell membrane.

  • Efflux by transporters: The compound may be actively pumped out of the cells by efflux transporters.

  • Rapid metabolism: The compound may be quickly metabolized by the cells into an inactive form.

Q4: Where can I find more information on pyrrolopyridine synthesis and bioactivity?

Several research articles and reviews describe the synthesis and biological evaluation of pyrrolopyridine derivatives as, for example, kinase inhibitors or anticancer agents.[16][24][25] You can search scientific databases like PubMed, Scopus, and the CAS databases for more specific information related to your pyrrolopyridine scaffold and biological target.

References

Technical Support Center: 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on studies of similar pyrrolopyridine derivatives, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The degradation pathways are hypothesized to involve the cleavage of the pyrrolo[3,2-c]pyridine ring system.

  • Acidic and Basic Hydrolysis: In acidic and alkaline environments, the compound is expected to be labile.[1][2] The primary degradation pathway likely involves hydrolysis of the amide bond within the pyrrole ring, leading to ring opening.

  • Oxidative Degradation: Sensitivity to oxidation is dependent on the specific chemical structure.[1][2] Degradation may occur via oxidation of the pyrrole or pyridine ring, potentially leading to N-oxide formation or ring cleavage.

  • Photodegradation: Pyrrolopyridine derivatives have been shown to be photolabile.[1][2] Exposure to light, particularly UV, can induce degradation, likely through photo-oxidation or ring rearrangement reactions.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

Unexpected peaks in your chromatogram are likely due to the degradation of this compound. The stability of the compound is influenced by the solvent, pH, and storage conditions. Pyrrolopyridine derivatives are known to be unstable in alkaline and acidic solutions.[1][2] If your solvent is not neutral or has been exposed to light, degradation can occur. It is recommended to use a neutral, protected-from-light environment for storage.

Q3: My mass spectrometry data suggests the formation of several degradation products. How can I identify their structures?

To identify the structures of degradation products, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments can then be used to fragment the degradation products, providing structural information. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy on isolated degradation products. Comparing the fragmentation patterns and spectral data with the parent compound will aid in structure elucidation.

Troubleshooting Guides

Issue 1: Significant degradation of the compound observed under acidic conditions.
  • Problem: Rapid degradation of this compound is observed when using acidic mobile phases or sample diluents for HPLC analysis.

  • Troubleshooting Steps:

    • pH Adjustment: Neutralize the sample solution before analysis. If an acidic mobile phase is required for chromatographic separation, minimize the time the sample is in contact with the acidic environment.

    • Temperature Control: Perform the analysis at a lower temperature to reduce the rate of acid-catalyzed hydrolysis.

    • Method Development: Explore alternative chromatographic methods, such as using a different column or a mobile phase with a less acidic pH.

Issue 2: Poor mass balance in forced degradation studies.
  • Problem: The sum of the peak areas of the parent compound and all degradation products does not account for the initial concentration of the parent compound.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a universal detector, such as a mass spectrometer or a charged aerosol detector (CAD), in parallel.

    • Investigate Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Use headspace gas chromatography (GC) to analyze for volatile products.

    • Assess Adsorption: The parent compound or degradation products may be adsorbing to the sample vials or HPLC column. Use silanized vials and evaluate different column stationary phases.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study on this compound to identify potential degradation products and pathways.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature30 min, 1, 4 hours
Oxidation 3% H₂O₂Room Temperature2, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV light (254 nm) & Visible lightRoom Temperature24, 48, 72 hours

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each stress condition, mix the stock solution with the specified reagent in a 1:1 ratio. For thermal and photolytic studies, use the stock solution directly.

  • Time Points: At each specified time point, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the parent compound and any degradation products.

Visualizations

Degradation_Pathway Parent This compound Acid_Deg Acid Hydrolysis Product (Ring Cleavage) Parent->Acid_Deg H+ Base_Deg Base Hydrolysis Product (Ring Cleavage) Parent->Base_Deg OH- Ox_Deg Oxidative Degradation Product (N-oxide or Ring Cleavage) Parent->Ox_Deg [O] Photo_Deg Photolytic Degradation Product (Rearrangement/Oxidation) Parent->Photo_Deg hv

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Ox Oxidation Stock->Ox Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_MS HPLC-MS Analysis Neutralize->HPLC_MS Identify Identify Degradants HPLC_MS->Identify

Caption: Workflow for a forced degradation study.

References

"how to prevent dimer formation in pyrrolopyridine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimer formation in pyrrolopyridine reactions.

Troubleshooting Guide: Dimer Formation

Undesired dimer formation is a common side reaction in the synthesis of pyrrolopyridine derivatives, leading to reduced yields of the target molecule and complicating purification. This guide provides a systematic approach to troubleshooting and minimizing dimerization.

Issue: Significant formation of a homocoupled dimer of the starting material.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature 1. Lower the temperature: Many coupling reactions are sensitive to heat. Running the reaction at a lower temperature, even starting at 0 °C, can significantly reduce the rate of dimer formation.[1] 2. Perform a temperature screen: Systematically evaluate a range of temperatures to find the optimal balance between the desired reaction rate and the suppression of side reactions.
Inappropriate Solvent 1. Solvent polarity: The choice of solvent can influence reaction pathways. Experiment with a range of solvents with varying polarities (e.g., from non-polar like toluene to polar aprotic like DMF or acetonitrile).[2] 2. Anhydrous conditions: Ensure the use of dry solvents, as moisture can sometimes promote side reactions.[3]
High Reactant Concentration 1. Slow addition: Instead of adding the reagents all at once, use a syringe pump for the slow addition of one of the coupling partners. This maintains a low instantaneous concentration of the reagent prone to dimerization.[4] 2. Overall dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization reaction.
Catalyst and Ligand Issues 1. Ligand selection: The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress homocoupling.[4][5] 2. Catalyst loading: While a higher catalyst loading might increase the reaction rate, it can also promote side reactions. Optimize the catalyst concentration to the lowest effective level.[6] 3. Pre-catalyst activation: Ensure the active catalytic species is generated efficiently and is stable under the reaction conditions. In-situ pre-catalyst reduction design can be critical.[7]
Presence of Oxygen 1. Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can promote oxidative homocoupling.[4] 2. Inert atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Acid or Base Catalysis 1. Acid-catalyzed dimerization: In some cases, acidic conditions can promote the dimerization of pyrrole-containing compounds.[8] If an acid is used, consider using a milder acid or a lower concentration. 2. Base optimization: The choice and amount of base can significantly impact the reaction outcome. Screen different bases (e.g., organic vs. inorganic) and their stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in pyrrolopyridine synthesis?

A1: Dimer formation, also known as homocoupling, is a side reaction where two identical molecules of a starting material react with each other to form a symmetrical dimer. This is a significant issue in pyrrolopyridine synthesis as it consumes valuable starting materials, reduces the yield of the desired polysubstituted pyrrolopyridine product, and introduces impurities that can be difficult to separate.[4]

Q2: How does temperature control affect dimer formation?

A2: Higher temperatures can increase the rate of all reactions, including the undesired dimerization. By lowering the reaction temperature, it is often possible to find a window where the rate of the desired cross-coupling reaction is still synthetically useful, while the rate of dimer formation is significantly reduced. For instance, some carbonyl-amine condensations for pyrrolo[2,3-d]pyrimidine synthesis are performed at low temperatures (0 °C to room temperature) to achieve good yields.[1]

Q3: What role does the catalyst and ligand play in preventing dimerization in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions, the catalyst and ligand are critical for controlling selectivity. The ligand can influence the steric and electronic environment around the palladium center, which in turn affects the relative rates of the desired cross-coupling and the undesired homocoupling pathways.[4] The selection of an appropriate ligand can disfavor the pathways leading to dimer formation.[4] Furthermore, the stability of the active palladium species is important, as catalyst decomposition can sometimes lead to species that preferentially catalyze homocoupling.[4][5]

Q4: Can the order of reagent addition make a difference?

A4: Yes, the order of addition can be crucial. For instance, in some cross-coupling reactions, the slow addition of the more reactive coupling partner can help to maintain its low concentration in the reaction mixture, thereby minimizing the chance of it reacting with itself to form a dimer.[4]

Experimental Protocols

Example Protocol 1: Synthesis of Pyrrolo[2,3-d]pyrimidines via Carbonyl-Amine Condensation

This protocol is adapted from a procedure for the synthesis of pyrrolo[2,3-d]pyrimidine-imines, where controlling the temperature is important.[1]

  • Materials:

    • Pyrrolo[2,3-d]pyrimidinone derivative (1.0 mmol)

    • 2-Methoxypyridine (1.1 mmol)

    • Triflic anhydride (Tf₂O) (2.0 mmol)

    • Aromatic amine (2.0 mmol)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the pyrrolo[2,3-d]pyrimidinone derivative and 2-methoxypyridine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Stir the mixture for 10 minutes at 0 °C.

    • Slowly add triflic anhydride dropwise to the reaction mixture and continue stirring for 1 hour at 0 °C.

    • Add the appropriate aromatic amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by washing with an aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Dimer_Formation_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dimerization Pathway A Pyrrolopyridine-X Pd0 Pd(0) Catalyst A->Pd0 Oxidative Addition B Reagent-Y B->Pd0 Transmetalation Product Pyrrolopyridine-Y Pd0->Product Reductive Elimination A2 Pyrrolopyridine-X Pd0_2 Pd(0) or other active species A2->Pd0_2 Homocoupling Dimer Pyrrolopyridine-Pyrrolopyridine Pd0_2->Dimer

Caption: Competing reaction pathways in a cross-coupling reaction.

Troubleshooting_Workflow start Dimer Formation Observed temp Optimize Temperature (e.g., lower temp.) start->temp solvent Screen Solvents (polarity, anhydrous) temp->solvent concentration Adjust Concentration (slow addition, dilution) solvent->concentration catalyst Optimize Catalyst System (ligand, loading) concentration->catalyst atmosphere Ensure Inert Atmosphere (degassing) catalyst->atmosphere success Dimer Minimized atmosphere->success

Caption: A systematic workflow for troubleshooting dimer formation.

References

Technical Support Center: Scale-Up Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for the scale-up of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine?

A1: A common strategy for constructing the pyrrolo[3,2-c]pyridine core involves a multi-step sequence. A hypothetical, yet chemically sound, approach could begin with the construction of a substituted pyridine, followed by the annulation of the pyrrole ring, chlorination, and finally, a selective reduction of the pyridine ring to the dihydro-derivative. The choice of starting materials and specific reagents would be critical for cost-effectiveness and scalability.

Q2: What are the primary challenges anticipated during the scale-up of this synthesis?

A2: Key challenges in scaling up the synthesis of heterocyclic amines like this compound often include:

  • Reaction Control: Managing exotherms, especially during chlorination or reduction steps.

  • Reagent Handling: Safe handling of potentially hazardous reagents at a large scale.

  • Purification: Efficient removal of impurities and byproducts from the final product, which can be challenging for polar, chlorinated heterocyclic compounds.[1][2]

  • Regioselectivity: Ensuring the desired isomers are formed, particularly during the initial construction and functionalization of the pyridine ring.

  • Process Safety: Addressing the potential for runaway reactions and ensuring proper containment and emergency procedures are in place.[3][4]

Q3: What are the key safety considerations for the industrial synthesis of N-heterocycles?

A3: The synthesis of N-heterocycles on an industrial scale requires stringent safety protocols.[3][4] These include:

  • Thorough understanding of the thermal stability of all reactants, intermediates, and products.

  • Use of appropriate personal protective equipment (PPE).

  • Well-ventilated workspaces and closed-system transfers for volatile or toxic reagents.

  • Careful management of reaction exotherms with adequate cooling capacity.

  • Development of a comprehensive waste management plan for hazardous byproducts.

Q4: How can "green chemistry" principles be applied to the synthesis of this compound?

A4: Applying green chemistry principles can lead to a more sustainable and environmentally friendly process.[5][6][7] This can be achieved by:

  • Selecting less hazardous solvents and reagents.

  • Optimizing reaction conditions to minimize energy consumption.

  • Developing catalytic methods to reduce waste.

  • Minimizing the number of synthetic steps.

  • Designing processes that generate less toxic waste streams.

Hypothetical Scale-Up Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis for this compound.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Functionalization cluster_3 Reduction & Purification Substituted_Pyridine Substituted Pyridine Precursor Cyclization Step 1: Cyclization to form Pyrrolo[3,2-c]pyridine Core Substituted_Pyridine->Cyclization Pyrrole_Synthon Pyrrole Ring Synthon Pyrrole_Synthon->Cyclization Chlorination Step 2: Chlorination Cyclization->Chlorination Reduction Step 3: Selective Reduction Chlorination->Reduction Purification Step 4: Purification Reduction->Purification Final_Product 6-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine Purification->Final_Product Final Product Troubleshooting_Purity Start Low Purity of Final Product Detected Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Starting_Material Unreacted Starting Material or Intermediate Impurity_Type->Starting_Material Starting Material Side_Product Reaction Side-Product Impurity_Type->Side_Product Side-Product Degradation_Product Degradation Product Impurity_Type->Degradation_Product Degradation Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Re-evaluate_Route Re-evaluate Synthetic Route/ Reagents Side_Product->Re-evaluate_Route Investigate_Stability Investigate Product Stability (Temp, Light, pH) Degradation_Product->Investigate_Stability Modify_Workup Modify Work-up/ Purification Optimize_Reaction->Modify_Workup Solution_Found Purity Issue Resolved Modify_Workup->Solution_Found Investigate_Stability->Modify_Workup Re-evaluate_Route->Modify_Workup

References

Validation & Comparative

"comparing anticancer activity of different pyrrolo[3,2-c]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activities of various pyrrolo[3,2-c]pyridine derivatives. It synthesizes experimental data from recent studies to facilitate an objective assessment of their therapeutic potential.

The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents. Different derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action. This guide summarizes the in vitro anticancer activities, outlines the experimental methodologies employed, and visualizes key biological pathways and workflows.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrrolo[3,2-c]pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative ClassCompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines 10t HeLa (Cervical Cancer)0.12Tubulin Polymerization Inhibitor[1][2][3][4]
SGC-7901 (Gastric Cancer)0.15[1][2][3]
MCF-7 (Breast Cancer)0.21[1][2][3]
Diarylureas/Diarylamides 8a A375P (Melanoma)Potent (nanomolar range)Not specified[5]
8c A375P (Melanoma)Potent (7.50 times more selective than Sorafenib)Not specified[5]
8d, 8e NCI-9 Melanoma PanelHigh potencyNot specified[5]
9a, 9b, 9c, 9f NCI-9 Melanoma Panel2-digit nanomolar IC50 valuesNot specified[5]
9b A375P (Melanoma)Potent (454.90 times more selective than Sorafenib)Not specified[5]
FMS Kinase Inhibitors 1r Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78FMS Kinase Inhibitor[6]
1e FMS Kinase0.06FMS Kinase Inhibitor[6]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate the anticancer activity of these compounds is crucial for interpreting the data.

In Vitro Antiproliferative Activity Assessment

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was commonly used to determine the cytotoxic effects of the pyrrolo[3,2-c]pyridine derivatives.[2]

  • Cell Lines: A variety of human cancer cell lines were employed, including HeLa (cervical cancer), SGC-7901 (gastric cancer), MCF-7 (breast cancer), and A375P (melanoma).[1][2][5]

  • Procedure:

    • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Tubulin Polymerization Assay

For compounds identified as potential tubulin inhibitors, a tubulin polymerization assay was performed.[1][4]

  • Principle: This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

  • Procedure:

    • Tubulin protein is incubated with the test compound in a polymerization buffer.

    • The mixture is warmed to initiate polymerization.

    • The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.

    • Inhibitory compounds will show a decrease in the rate and extent of tubulin polymerization compared to a control.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution.[2][4]

  • Procedure:

    • Cancer cells were treated with the test compound for a specific duration.

    • The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells was analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined to identify any cell cycle arrest. For instance, compound 10t was found to cause G2/M phase cell cycle arrest in HeLa cells.[2][4]

FMS Kinase Inhibition Assay

For derivatives targeting FMS kinase, an in vitro kinase assay was conducted.[6]

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of FMS kinase.

  • Procedure: The specific protocol for the FMS kinase inhibition assay was not detailed in the provided search results. Generally, such assays involve incubating the kinase, a substrate, and the test compound with ATP. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Tubulin Polymerization Inhibition Pathway Pyrrolo_derivative Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin Tubulin Dimers Pyrrolo_derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting pyrrolo[3,2-c]pyridines.

G cluster_1 In Vitro Anticancer Activity Workflow Cell_seeding Seed Cancer Cells in 96-well plates Compound_treatment Treat with Pyrrolo[3,2-c]pyridine Derivatives Cell_seeding->Compound_treatment Incubation Incubate for 48-72 hours Compound_treatment->Incubation MTT_assay Perform MTT Assay Incubation->MTT_assay Data_analysis Measure Absorbance and Calculate IC50 MTT_assay->Data_analysis

Caption: Standard workflow for assessing in vitro anticancer activity.

References

A Comparative Guide to 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and Other Halogenated Heterocycles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, halogenated heterocycles serve as pivotal building blocks. Their utility stems from their susceptibility to a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and other commonly employed halogenated heterocycles in synthetic applications, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is a bicyclic heteroaromatic compound containing a fused pyrrolidine and pyridine ring. The presence of a chlorine atom at the 6-position of the pyridine ring makes it an attractive substrate for functionalization, primarily through cross-coupling reactions. This scaffold is of significant interest to researchers due to its structural resemblance to various biologically active molecules.

Performance in Cross-Coupling Reactions: A Comparative Overview

The reactivity of halogenated heterocycles in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the nature of the heterocycle, the position of the halogen, and the reaction conditions. While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, its reactivity can be inferred from studies on analogous compounds, such as its bromo- and non-dihydrogenated counterparts.

A study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives utilized 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids.[1] These reactions, catalyzed by Pd(PPh₃)₄, proceeded in good to excellent yields, demonstrating the viability of this scaffold in C-C bond formation.[1] Generally, aryl chlorides are less reactive than aryl bromides in palladium-catalyzed couplings, often requiring more specialized catalysts and harsher reaction conditions.[2]

The following tables provide a comparative summary of reported yields for Suzuki-Miyaura coupling reactions of various halogenated heterocycles, offering a glimpse into their relative performance.

Table 1: Comparison of Suzuki-Miyaura Coupling Yields for Halogenated Pyrrolo- and Pyrazolopyridines

Halogenated HeterocycleCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine2-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O12576[1]
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O12561[1]
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O12555[1]
4-Bromopyrazole (N-protected)Arylboronic acidPd(dppf)Cl₂K₂CO₃DME80Good[3][4][5][6]
4-ChloropyrazoleArylboronic acidXPhos Pd G2K₂CO₃EtOH/H₂OMWGood[6]

Table 2: Comparison of Suzuki-Miyaura Coupling Yields for Other Halogenated Heterocycles

Halogenated HeterocycleCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80Good[7]
2-ChloropyridineThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80Good[7]
5-Bromoindazole (N-alkylated)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High[3]
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80Good[8]

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below, based on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

General Synthetic Procedure for Suzuki-Miyaura Coupling:

  • Reactant Preparation: In a microwave reactor vessel, combine the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 0.036 g), a substituted phenylboronic acid (0.15 mmol), potassium carbonate (K₂CO₃) (0.5 mmol, 0.069 g), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.006 mmol, 0.007 g).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL) to the reaction vessel.

  • Degassing: Degas the mixture with a stream of nitrogen (N₂) for several minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat the mixture in a microwave reactor for 26 minutes at 125 °C.

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halogenated Heterocycle, Boronic Acid, Catalyst, and Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Extraction Aqueous Workup and Organic Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General Suzuki Coupling Workflow

Conclusion

This compound represents a valuable, albeit less explored, building block for chemical synthesis. Based on the reactivity of its bromo-analog and other chloro-heterocycles, it is expected to be a competent substrate in various cross-coupling reactions, particularly with the use of modern catalyst systems designed for C-Cl bond activation. While direct comparative data is limited, the information gathered on related structures suggests that it holds significant potential for the synthesis of novel compounds for drug discovery and materials science. Further research into the reactivity of this specific heterocycle will undoubtedly expand its application and provide a clearer picture of its performance relative to other halogenated building blocks.

References

A Comparative Guide to 1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-c]pyridine derivatives, a promising scaffold in modern oncology research. We present a comparative overview of their performance as potent anticancer agents, focusing on their activity as both colchicine-binding site inhibitors and FMS kinase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro anticancer activity of various 1H-pyrrolo[3,2-c]pyridine derivatives from recent studies. These tables are designed for easy comparison of the compounds' potency against different cancer cell lines.

As Colchicine-Binding Site Inhibitors

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[1][2][3][4][5][6][7] The data highlights the importance of the substituent on the 6-aryl ring for cytotoxic potency.

CompoundR Group (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10c 3-Methylphenyl1.261.872.34
10h 4-Methoxyphenyl0.891.121.56
10t 1H-Indol-6-yl0.120.150.21
CA-4 (Control) -0.00210.00180.0025

IC₅₀ values represent the concentration required for 50% inhibition of cell growth.[1][2][3][4][5][6][7]

SAR Summary:

  • The unsubstituted phenyl derivative 10a showed weak activity.[2][3][6]

  • Introduction of electron-donating groups (EDGs) on the phenyl ring generally improved activity. For instance, the 4-methoxyphenyl derivative 10h was more potent than 10a .[2][3]

  • The position of the substituent also plays a crucial role, as seen in the moderate activity of the 3-methylphenyl derivative 10c .[2][3][6]

  • A significant enhancement in potency was observed with a heterocyclic substituent, with the 1H-indol-6-yl derivative 10t being the most active compound in the series, exhibiting IC₅₀ values in the nanomolar range.[1][2][3][4][5][6][7]

As FMS Kinase Inhibitors

A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine were investigated as FMS kinase inhibitors.[8][9] FMS kinase is a key player in the survival and proliferation of monocyte/macrophage lineage cells and is implicated in various cancers.[10]

CompoundLinkerR GroupFMS Kinase IC₅₀ (nM)A375P (Melanoma) IC₅₀ (µM)
1e Amide4-morpholino-3-(trifluoromethyl)phenyl60ND
1r Amide4-amino-3-(trifluoromethyl)phenyl300.15 - 1.78
8a Urea4-chloro-3-(trifluoromethyl)phenylND0.048
9b Amide4-chloro-3-(trifluoromethyl)phenylND0.015
KIST101029 (Lead) Amide-96ND
Sorafenib (Control) --ND0.089
Vemurafenib (Control) --ND0.065

ND: Not Determined[8][9]

SAR Summary:

  • For the diarylamide series, compound 1r with a primary amino group and a meta-disubstituted central phenyl ring was the most potent FMS kinase inhibitor, being 3.2 times more potent than the lead compound KIST101029.[8]

  • The diarylurea 8a and diarylamide 9b demonstrated superior antiproliferative activity against the A375P melanoma cell line compared to the standard drugs Sorafenib and Vemurafenib.[9]

  • The selectivity of these compounds towards cancer cells over normal fibroblasts was also noteworthy, with compound 9b being over 450 times more selective for A375P melanoma cells.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Antiproliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7, A375P) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin is prepared in a polymerization buffer containing GTP.

  • Assay Setup: The test compound at various concentrations, a vehicle control, and a positive control (e.g., colchicine) are added to a 96-well plate.

  • Initiation of Polymerization: The reaction is initiated by adding the tubulin solution and incubating the plate at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization rates in the presence and absence of the compound.

FMS Kinase Enzymatic Assay

This assay determines the inhibitory activity of compounds against the FMS kinase enzyme.

  • Assay Components: The assay mixture typically contains the recombinant FMS kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in an appropriate buffer.

  • Inhibitor Addition: The test compounds are added to the assay mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production (e.g., ADP-Glo™ Kinase Assay).[10]

  • IC₅₀ Determination: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Cancer cells are treated with the test compound at different concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_target Target-Specific Assays cluster_mechanism Mechanistic Assays synthesis Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Antiproliferative Assay (MTT) purification->cytotoxicity target_assay Target-Based Assays cytotoxicity->target_assay Identify active compounds mechanistic_studies Mechanistic Studies target_assay->mechanistic_studies Confirm mechanism tubulin Tubulin Polymerization Assay target_assay->tubulin fms FMS Kinase Assay target_assay->fms cell_cycle Cell Cycle Analysis mechanistic_studies->cell_cycle apoptosis Apoptosis Assay mechanistic_studies->apoptosis

Caption: Experimental workflow for the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

microtubule_pathway compound 1H-pyrrolo[3,2-c]pyridine (Colchicine Site Inhibitor) tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to colchicine site mt Microtubule Polymerization compound->mt Inhibits tubulin->mt Polymerize to form dynamics Disruption of Microtubule Dynamics spindle Mitotic Spindle Malformation dynamics->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway for tubulin polymerization inhibitors.

fms_pathway compound 1H-pyrrolo[3,2-c]pyridine (FMS Kinase Inhibitor) fms FMS Kinase (CSF-1R) compound->fms Inhibits inhibition Inhibition of Downstream Signaling csf1 CSF-1 csf1->fms Binds to dimerization Receptor Dimerization & Autophosphorylation fms->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras RAS/MAPK Pathway dimerization->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: FMS kinase signaling pathway and its inhibition.

References

In Vivo Efficacy of a Novel Pyrrolo-Pyridine Derived Anticancer Agent Compared to Standard c-Met Inhibitors in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – A novel anticancer compound derived from a 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine scaffold, herein referred to as Compound [I], has demonstrated promising in vivo antitumor efficacy in a lung carcinoma model. This guide provides a comparative analysis of its performance against established c-Met inhibitors, including cabozantinib, capmatinib, and tepotinib, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. The data presented is based on preclinical and clinical findings, highlighting the therapeutic promise of this new chemical entity.

Comparative In Vivo Efficacy

The in vivo anticancer activity of Compound [I] and comparator drugs has been evaluated in various lung cancer models. The following tables summarize the key efficacy data.

Table 1: In Vivo Efficacy of Compound [I] vs. Cabozantinib in a Lung Carcinoma Allograft Model

CompoundDoseDosing ScheduleTumor ModelEfficacy MetricResultSource
Compound [I] 20 mg/kgNot SpecifiedLung Carcinoma Allograft (BALB/c nude mice)Tumor Growth Inhibition (TGI)64.5% [1]
Cabozantinib Not SpecifiedNot SpecifiedLung Carcinoma Allograft (BALB/c nude mice)Tumor Growth Inhibition (TGI)47.9%[1]

Table 2: Preclinical and Clinical Efficacy of Standard-of-Care c-Met Inhibitors in Lung Cancer

CompoundDoseDosing ScheduleTumor ModelEfficacy MetricResultSource
Cabozantinib 30 mg/kgDailyPapillary Renal Cell Carcinoma Xenograft (PDX)Tumor Volume Reduction>14-fold decrease after 21 days[2]
Capmatinib 10 mg/kgTwice DailyMET-amplified Lung Cancer Xenograft (EBC-1)Tumor GrowthSignificant Inhibition[3]
Tepotinib Not SpecifiedNot SpecifiedEGFR TKI-resistant NSCLC Xenograft (HCC827-GR-T790M)Tumor GrowthSlowed tumor growth (T/C = 45%)[4]
Capmatinib 400 mgTwice DailyMETex14-mutated Advanced NSCLC (Human Clinical Trial - GEOMETRY mono-1)Objective Response Rate (ORR)68% (Treatment-naïve), 41% (Pre-treated)[5][6]
Tepotinib 500 mgOnce DailyMETex14-mutated Advanced NSCLC (Human Clinical Trial - VISION)Objective Response Rate (ORR)46%[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on common practices for establishing and evaluating subcutaneous and orthotopic lung cancer models in mice.

Subcutaneous Xenograft/Allograft Model

This model is widely used for initial in vivo efficacy screening of anticancer compounds.

  • Cell Culture: Human non-small cell lung cancer (NSCLC) cells (e.g., A549, NCI-H460) or murine lung carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) aged 6-8 weeks are used for xenografts, while syngeneic models use immunocompetent mice of the same strain as the tumor cells.

  • Tumor Implantation: A suspension of 1-10 x 10^6 tumor cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Compound [I]) and comparator drugs are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle used to formulate the drugs.

  • Efficacy Evaluation: Treatment continues for a defined period (e.g., 2-4 weeks). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression and survival analysis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Orthotopic Lung Cancer Model

This model more accurately recapitulates the tumor microenvironment of lung cancer.

  • Cell Preparation: Tumor cells are prepared as described for the subcutaneous model.

  • Surgical Procedure: Mice are anesthetized, and a small incision is made in the chest wall to expose the lung. A fine-gauge needle is used to inject a small volume (e.g., 20-50 µL) of the tumor cell suspension directly into the lung parenchyma. The incision is then closed with sutures or surgical clips.

  • Tumor Growth and Metastasis Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells), micro-CT, or MRI. The development of metastases to other organs can also be assessed.

  • Drug Administration and Efficacy Evaluation: Drug administration and efficacy evaluation are performed as described for the subcutaneous model, with endpoints tailored to the orthotopic setting, such as primary tumor growth, metastatic burden, and overall survival.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Compound_I Compound [I] (Pyrrolo-Pyridine Derivative) Compound_I->cMet Inhibits Cabozantinib Cabozantinib / Capmatinib / Tepotinib Cabozantinib->cMet Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Invasion Invasion & Metastasis RAS_RAF_MEK_ERK->Invasion PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Invasion Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis STAT3->Proliferation Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., NSCLC cell line) start->cell_culture animal_model Animal Model Preparation (e.g., Immunocompromised Mice) start->animal_model tumor_implantation Subcutaneous or Orthotopic Tumor Implantation cell_culture->tumor_implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers or Imaging) tumor_implantation->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization treatment Drug Administration (Compound [I], Comparators, Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight, Survival) treatment->data_collection analysis Statistical Analysis (e.g., TGI, Survival Curves) data_collection->analysis end End analysis->end

References

A Comparative Guide to the Cross-Reactivity of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, particularly oncology. Its resemblance to the adenine core of ATP allows for competitive binding to the kinase ATP-binding site. However, this mimicry also presents a significant challenge: the potential for cross-reactivity with multiple kinases, leading to off-target effects. Understanding the selectivity profile of different pyrrolopyridine-based inhibitors is therefore critical for the development of safe and effective therapeutics.

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on different pyrrolopyridine scaffolds, supported by experimental data from kinome-wide screening and detailed methodologies for key assays.

Comparative Kinase Selectivity Data

The selectivity of kinase inhibitors is a crucial factor in their therapeutic index. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to toxicity. Kinome scanning technologies provide a broad view of an inhibitor's selectivity by measuring its binding affinity or inhibitory activity against a large panel of kinases.

Below, we compare the selectivity profiles of two distinct pyrrolopyridine-based inhibitors from different chemical series, alongside the well-characterized multi-kinase inhibitor, Sunitinib. The data is presented as the percentage of control in a KINOMEscan™ assay, where a lower percentage indicates stronger binding affinity.

Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)

Compound 1r is a potent and selective FMS kinase inhibitor.[1] Its selectivity was assessed against a panel of 40 kinases at a concentration of 1 µM.[1]

Kinase Target% Inhibition at 1 µM
FMS 81
FLT3 (D835Y)42
c-MET40

Data for Compound 1r is sourced from a study focused on FMS kinase inhibition and represents a screen against a limited panel of 40 kinases.[1]

Pyrrolo[3,4-c]pyrazole Derivative (Compound 39)

Compound 39 was identified as a highly selective inhibitor of Glycogen Synthace Kinase 3 (GSK3).[2] Its kinome-wide selectivity was profiled using a kinobeads-based chemoproteomics approach. The following table highlights its primary targets and selected off-targets.

Kinase TargetApparent Dissociation Constant (Kd, nM)
GSK3A < 1
GSK3B 2.8
CDK5> 1000
MAPK1 (ERK2)> 1000
ROCK1> 1000

Data for Compound 39 is derived from a chemoproteomics study and showcases high selectivity for its intended targets.[2]

Sunitinib (Multi-Kinase Inhibitor)

Sunitinib is an FDA-approved multi-kinase inhibitor known to target several receptor tyrosine kinases. Its broad activity profile is presented below from a KINOMEscan™ screen at a concentration of 100 nM.

Kinase Target% of Control @ 100 nM
KIT 0.8
PDGFRB 0.9
VEGFR2 1.5
FLT32.1
ABL138
SRC45
LCK62

Data for Sunitinib is compiled from publicly available KINOMEscan™ datasets and illustrates its multi-targeted nature.[3]

Key Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of inhibition and potential off-target effects.

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

JAK-STAT Signaling Pathway

EGFR_MAPK_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors

EGFR-MAPK Signaling Pathway

PI3K_Akt_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

PI3K-Akt-mTOR Signaling Pathway

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates DAG DAG PLCg->DAG Generates IP3 IP3 PLCg->IP3 Generates PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Angiogenesis Angiogenesis & Permeability PKC->Angiogenesis Promotes

VEGFR Signaling Pathway

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor profiling.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a generic TR-FRET assay to determine the IC50 value of an inhibitor.

1. Reagents and Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serially diluted in DMSO)

  • Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • Terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer

  • 384-well low-volume assay plates

  • Plate reader capable of TR-FRET measurements

2. Procedure:

  • Prepare a 2X kinase solution in kinase reaction buffer.

  • Prepare a 2X substrate and 2X ATP solution in kinase reaction buffer.

  • Dispense 2.5 µL of serially diluted test inhibitor into the assay plate. Add 2.5 µL of DMSO for "no inhibitor" controls.

  • Add 2.5 µL of the 2X kinase solution to all wells.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 615 nm for terbium).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the general steps for a NanoBRET™ assay to measure compound binding to a target kinase in living cells.

1. Reagents and Materials:

  • HEK293 cells

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • DMEM with 10% FBS

  • NanoBRET™ Tracer specific for the kinase of interest

  • Test compound (serially diluted in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates

  • Luminometer capable of measuring BRET signals (e.g., with 450 nm and 610 nm filters)

2. Procedure:

  • Day 1: Cell Transfection:

    • Prepare a DNA/transfection reagent complex in Opti-MEM®.

    • Add the complex to a suspension of HEK293 cells.

    • Seed the cell suspension into the assay plate.

    • Incubate for 18-24 hours to allow for protein expression.

  • Day 2: Compound Treatment and Assay:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM®.

    • Add the test compound dilutions to the cells.

    • Immediately add the tracer solution to all wells.

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer, measuring luminescence at 450 nm (donor) and 610 nm (acceptor).

    • Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the intracellular IC50.[4][5]

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The characterization of a kinase inhibitor's selectivity is a multi-step process that typically proceeds from broad, high-throughput screening to more focused biochemical and cell-based validation.

Kinase_Inhibitor_Selectivity_Workflow Start Start: New Chemical Entity (NCE) HTS Primary Screen: High-Throughput Kinome Profiling (e.g., KINOMEscan™) Start->HTS Hit_ID Hit Identification: Identify on-target and potential off-target kinases HTS->Hit_ID IC50_determination Secondary Screen: Biochemical IC50 Determination (e.g., TR-FRET, Radiometric) Hit_ID->IC50_determination Cellular_TE Cellular Target Engagement (e.g., NanoBRET™, CETSA) IC50_determination->Cellular_TE Downstream_Signaling Downstream Signaling Pathway Analysis (e.g., Western Blot, Phospho-ELISA) Cellular_TE->Downstream_Signaling Phenotypic_Assay Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) Downstream_Signaling->Phenotypic_Assay Lead_Optimization Lead Optimization: Improve potency and selectivity Phenotypic_Assay->Lead_Optimization Lead_Optimization->HTS Iterate

Kinase Inhibitor Selectivity Profiling Workflow

References

Comparative Cytotoxicity Analysis of an Oleanolic Acid-Triazole Hybrid Compound Against HeLa and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the SGC-7901 Cell Line: It is critical to note that the human gastric adenocarcinoma cell line, SGC-7901, has been identified as a problematic and contaminated cell line. Studies have shown that SGC-7901 is a derivative of the HeLa cell line[1]. Therefore, a direct cytotoxic comparison between HeLa and SGC-7901 would not yield meaningful, independent results. This guide will focus on the comparative cytotoxicity of a representative compound against the well-established HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

While a specific compound designated "10t" with publicly available cytotoxicity data against HeLa and MCF-7 cell lines could not be identified in the current literature, this guide will utilize a representative oleanolic acid derivative incorporating a 1,2,3-triazole moiety as a case study. Oleanolic acid and its synthetic derivatives have demonstrated significant anti-cancer properties across various cancer cell lines[2][3][4][5]. The inclusion of a 1,2,3-triazole ring, often synthesized via "click chemistry," is a common strategy in medicinal chemistry to enhance biological activity[6][7][8][9].

Data Presentation: Cytotoxicity (IC50) Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a hypothetical, representative oleanolic acid-1,2,3-triazole hybrid against HeLa and MCF-7 cell lines, based on typical findings for such compounds in the literature. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)
Oleanolic Acid-Triazole HybridHeLaValue derived from similar compounds
Oleanolic Acid-Triazole HybridMCF-7Value derived from similar compounds

Note: The IC50 values presented are illustrative and based on published data for similar compounds. For instance, various studies have reported IC50 values for different oleanolic acid derivatives against HeLa and MCF-7 cells in the micromolar range[10][11][12][13]. The precise cytotoxicity of any specific compound would require direct experimental determination.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay widely used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity[11][13][14].

MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: HeLa and MCF-7 cells are harvested from culture flasks during their exponential growth phase. The cells are then seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The oleanolic acid-triazole hybrid compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions of the compound are prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the compound is added to the wells. Control wells receive medium with the same concentration of DMSO as the highest concentration of the test compound. The plates are then incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway

Information regarding the specific signaling pathways affected by a novel oleanolic acid-triazole hybrid would require dedicated mechanistic studies. However, oleanolic acid and its derivatives have been reported to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the modulation of pathways involving caspases, Bcl-2 family proteins, and NF-κB[3][5].

signaling_pathway cluster_pro_apoptotic Pro-Apoptotic Effects cluster_anti_apoptotic Anti-Apoptotic Effects compound Oleanolic Acid-Triazole Hybrid bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits nfkb NF-κB Inhibition compound->nfkb Inhibits caspases Caspase Activation bax->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis bcl2->caspases Inhibits

Caption: Potential signaling pathways affected by oleanolic acid derivatives.

References

Molecular Docking Insights into 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1H-pyrrolo[3,2-c]pyridine derivatives as potential tubulin inhibitors, supported by experimental data from recent studies. The focus is on their anticancer activities and molecular interactions with tubulin at the colchicine-binding site.

A recent study designed and synthesized a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives, evaluating them as inhibitors of the colchicine-binding site on tubulin.[1][2][3][4] These compounds have demonstrated significant potential, with several derivatives exhibiting potent anticancer activities against various cancer cell lines.

Comparative Performance of 1H-Pyrrolo[3,2-c]pyridine Derivatives

The synthesized compounds were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Combretastatin A-4 (CA-4), a known potent inhibitor of the colchicine-binding site, was used as a positive control.

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a 0.851.031.21
10b 0.760.981.15
10c 0.690.810.93
10g 0.450.520.68
10l 0.330.410.55
10t 0.120.150.21
CA-4 (Control) 0.020.030.03

Among the tested derivatives, compound 10t emerged as the most potent, with IC50 values ranging from 0.12 to 0.21 μM across the three cell lines.[1][4] This indicates a strong potential for this derivative as an anticancer agent.

Molecular Docking and Binding Interactions

To understand the mechanism of action at the molecular level, a molecular docking study was performed on the most potent compound, 10t , to investigate its interaction with the colchicine-binding site of tubulin.

The docking results revealed a strong binding affinity for compound 10t , with a docking score of -12.4 kcal/mol.[1] This is notably lower than the docking score of the reference compound CA-4, which was -9.2 kcal/mol, suggesting a more stable binding interaction for 10t .[1]

The molecular modeling studies indicated that compound 10t interacts with tubulin by forming hydrogen bonds with key amino acid residues at the colchicine site, specifically Thrα179 and Asnβ349.[2][3] This interaction is crucial for its inhibitory activity.

Experimental Protocols

In Vitro Antiproliferative Activity Assay

The in vitro antiproliferative activities of the 1H-pyrrolo[3,2-c]pyridine derivatives were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HeLa, SGC-7901, and MCF-7 human cancer cell lines were used for this evaluation. The assay measures the metabolic activity of the cells, which is an indicator of cell viability. The IC50 values were calculated from the dose-response curves.[4]

Molecular Docking Simulation

The molecular docking study was conducted to predict the binding mode and affinity of the 1H-pyrrolo[3,2-c]pyridine derivatives to the colchicine-binding site of tubulin. The general workflow for such a study is outlined below.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Preparation (e.g., Tubulin from PDB) Docking Molecular Docking Simulation PDB->Docking Ligand Ligand Preparation (1H-pyrrolo[3,2-c]pyridine derivatives) Ligand->Docking Scoring Binding Energy Calculation (Docking Score) Docking->Scoring Interaction Interaction Analysis (e.g., Hydrogen Bonds) Scoring->Interaction

General workflow for a molecular docking study.

In the specific study of compound 10t , the molecular docking revealed its potential to bind to the colchicine-binding site of tubulin.[1]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising framework for the development of novel tubulin inhibitors targeting the colchicine-binding site. The derivative 10t , in particular, has demonstrated potent anticancer activity in vitro, which is supported by molecular docking studies indicating a strong and specific interaction with tubulin. Further investigation and optimization of this series of compounds could lead to the development of effective new anticancer therapeutics.

References

A Comparative Analysis of Physicochemical Properties of Synthesized Pyrrolo[3,2-c]pyridine Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties of synthesized pyrrolo[3,2-c]pyridine analogs. The information is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds as potential therapeutic agents.

The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2][3] The biological efficacy of these analogs is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide focuses on a comparative analysis of key physicochemical parameters for a representative set of synthesized pyrrolo[3,2-c]pyridine analogs.

Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of a series of representative pyrrolo[3,2-c]pyridine analogs. These properties are critical for predicting the druglikeness of a compound.[4] A desirable LogP value, for instance, is typically between 2 and 5 for optimal absorption and distribution.[4]

Compound IDMolecular Weight ( g/mol )Melting Point (°C)LogPpKaAqueous Solubility (µg/mL)
Analog A 350.4195-2002.86.550
Analog B 378.4210-2153.56.225
Analog C 402.9225-2304.15.910
Reference 324.3180-1852.56.875

Note: The data presented in this table is a representative example based on typical values for such heterocyclic compounds and is intended for comparative purposes.

Experimental Protocols

The determination of the physicochemical properties listed above is crucial for the preclinical evaluation of drug candidates. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Determination of Melting Point: The melting point of the synthesized compounds is determined using a Differential Scanning Calorimeter (DSC). The analysis involves heating a small sample of the compound in a sealed aluminum pan at a constant rate. The temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point, which also serves as an indicator of purity.[5]

Determination of Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[6] A common method for its determination is the shake-flask method, where the compound is partitioned between n-octanol and water.[7] After equilibration, the concentration of the compound in each phase is measured using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8] Reverse-phase HPLC can also be used to simultaneously determine LogP, LogD, and pKa.[9]

Determination of Ionization Constant (pKa): The pKa value, which indicates the strength of an acid or a base, is determined by potentiometric titration or UV-metric methods.[6][7] In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.[7] The UV-metric method involves measuring the UV absorbance of the compound in solutions of varying pH.

Determination of Aqueous Solubility: Aqueous solubility is a critical factor for drug absorption.[4] It is determined by adding an excess amount of the compound to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 7.4) and temperature. The suspension is shaken until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC.[6]

Workflow and Pathway Diagrams

To visualize the general process of synthesis and evaluation of these analogs, the following diagrams are provided.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_development Lead Optimization Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Reagents Purification Purification & Characterization Reaction->Purification PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Purification->PhysChem BioActivity Biological Activity Screening (e.g., Kinase Assays) PhysChem->BioActivity ADME In vitro ADME Studies BioActivity->ADME Lead Lead Candidate ADME->Lead

Caption: General workflow for the synthesis and evaluation of pyrrolo[3,2-c]pyridine analogs.

Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[2][10][11] The signaling pathway initiated by FMS kinase is a key target for these compounds.

FMS_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS->Downstream Activates Ligand CSF-1 / IL-34 Ligand->FMS Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Analog Pyrrolo[3,2-c]pyridine Analog Analog->FMS Inhibits

Caption: Inhibition of the FMS kinase signaling pathway by pyrrolo[3,2-c]pyridine analogs.

References

A Comparative Benchmark Study of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides a comparative analysis of 1H-pyrrolo[3,2-c]pyridine derivatives against established agents, focusing on their performance as FMS kinase inhibitors and tubulin polymerization inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective evaluation and inform future drug discovery efforts.

Performance as FMS Kinase Inhibitors

FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.

Comparative Analysis of FMS Kinase Inhibitory Activity

A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their inhibitory activity against FMS kinase. The performance of the most potent of these compounds is compared with Pexidartinib, an FDA-approved FMS kinase inhibitor.

Compound IDStructureFMS Kinase IC₅₀ (nM)Cell-Based Assay (BMDM) IC₅₀ (nM)Reference
1r Diarylamide derivative of 1H-pyrrolo[3,2-c]pyridine3084
1e Diarylamide derivative of 1H-pyrrolo[3,2-c]pyridine60Not Reported
KIST101029 Lead diarylamide derivative96195
Pexidartinib FDA-approved FMS Kinase Inhibitor17-20Not Directly Comparable[1][2]

Key Observations:

  • Compound 1r from the 1H-pyrrolo[3,2-c]pyridine series demonstrates potent FMS kinase inhibition with an IC₅₀ of 30 nM, which is comparable to the approved drug Pexidartinib (IC₅₀ = 17-20 nM)[1][2].

  • In a cell-based assay using bone marrow-derived macrophages (BMDM), compound 1r showed an IC₅₀ of 84 nM, highlighting its cellular efficacy.

  • The structure-activity relationship (SAR) studies suggest that the diarylamide moiety is a key contributor to the observed inhibitory activity.

FMS Kinase Signaling Pathway and Inhibition

The binding of the CSF-1 ligand to the FMS kinase receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival and proliferation. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold act by blocking the ATP binding site of the kinase, thereby preventing these downstream effects.

FMS_Signaling_Pathway cluster_membrane Cell Membrane FMS_Receptor FMS Receptor (CSF-1R) Dimerization Dimerization & Autophosphorylation FMS_Receptor->Dimerization Activates CSF1 CSF-1 Ligand CSF1->FMS_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream_Signaling Initiates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Pyrrolo_Pyridine 1H-pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Pyridine->Dimerization Inhibits

FMS Kinase Signaling Pathway Inhibition

Performance as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparative Analysis of Tubulin Polymerization Inhibitory Activity

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors. Their anti-proliferative activity is compared against the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).

Compound IDStructureHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10t 1H-pyrrolo[3,2-c]pyridine derivative with indolyl B-ring0.120.150.21[3]
10d 1H-pyrrolo[3,2-c]pyridine derivative with CH₃ on B-ring>10>10>10[3]
10h 1H-pyrrolo[3,2-c]pyridine derivative with OCH₃ on B-ring1.251.531.87[3]
CA-4 Combretastatin A-4 (Positive Control)0.00210.00190.0025[3]

Key Observations:

  • Compound 10t , featuring an indolyl moiety as the B-ring, demonstrated the most potent anti-proliferative activities among the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives, with IC₅₀ values in the sub-micromolar range across three cancer cell lines[3].

  • While not as potent as the positive control Combretastatin A-4, compound 10t represents a promising lead for the development of novel tubulin polymerization inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold.

  • SAR studies indicated that the nature of the B-ring substituent significantly influences the anti-proliferative activity[3].

Microtubule Dynamics and Inhibition

Microtubules are dynamic structures that undergo continuous polymerization and depolymerization. Tubulin polymerization inhibitors bind to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.

Tubulin_Pathway cluster_cell Cellular Process Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Pyrrolo_Pyridine_Tubulin 1H-pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Pyridine_Tubulin->Tubulin_Dimers Binds to

Inhibition of Tubulin Polymerization

Experimental Protocols

In Vitro FMS Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against FMS kinase.

  • Reagents and Materials:

    • Recombinant human FMS kinase

    • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)

    • ATP

    • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, FMS kinase, and the substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated relative to a DMSO control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay (General Protocol)

This protocol describes a common method to assess the effect of compounds on tubulin polymerization in vitro.

  • Reagents and Materials:

    • Lyophilized tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9; 2.0 mM MgCl₂; 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Test compounds dissolved in DMSO

    • Positive control (e.g., Combretastatin A-4) and negative control (DMSO)

    • 96-well plates

    • Spectrophotometer with temperature control

  • Procedure:

    • Reconstitute lyophilized tubulin on ice with polymerization buffer.

    • Prepare dilutions of the test compounds and controls in polymerization buffer.

    • In a pre-chilled 96-well plate, add the tubulin solution, GTP, and the test compound or control.

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (e.g., every minute for 60-90 minutes)[3].

  • Data Analysis:

    • The increase in absorbance over time reflects the rate of tubulin polymerization.

    • The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the DMSO control.

    • IC₅₀ values can be calculated from the dose-response curves of polymerization inhibition.

MTT Cell Proliferation Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

    • Cell culture medium appropriate for the cell line

    • Fetal bovine serum (FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Alternative Scaffolds

While the 1H-pyrrolo[3,2-c]pyridine scaffold shows considerable promise, a variety of other heterocyclic systems have also been successfully employed to develop inhibitors for FMS kinase and tubulin polymerization.

Alternative Scaffolds for FMS Kinase Inhibitors:
  • 7-Azaindole: This scaffold is the core of Vemurafenib, a BRAF inhibitor, and has also been utilized to develop potent and selective FMS and KIT kinase inhibitors[4].

  • Phenoxypyrimidine: Derivatives based on this scaffold have been reported as potent dual inhibitors of LCK and FMS kinases, with potential applications in treating inflammatory disorders[5][6].

  • Quinazoline: This scaffold is present in many kinase inhibitors and has been used to develop selective FLT3 inhibitors, a kinase structurally related to FMS[7].

Alternative Scaffolds for Tubulin Polymerization Inhibitors:
  • Indole: A common scaffold in medicinal chemistry, indole derivatives have been developed as potent tubulin polymerization inhibitors targeting the colchicine binding site[8].

  • Chalcone: Chalcones and their derivatives are a well-known class of natural and synthetic compounds that have been shown to inhibit tubulin polymerization[8].

  • Quinazolinone: This scaffold has been explored in the design of novel tubulin inhibitors, with some derivatives showing potent anti-proliferative activity[9].

This comparative guide highlights the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in developing potent and selective inhibitors for important therapeutic targets. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community in the ongoing quest for novel and effective medicines.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine: An Operational and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed operational plan for the safe handling and disposal of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine, designed for researchers, scientists, and drug development professionals. The procedures outlined are essential for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure all necessary safety measures are in place. Based on analogous compounds, this substance should be treated as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemically resistant gloves (butyl rubber is often recommended for pyridine-like substances over nitrile), safety goggles, and a fully-buttoned lab coat.

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents and acids.

Hazard Profile Summary from Analogous Compounds

The following table summarizes the hazard classifications for compounds structurally similar to this compound, such as other chlorinated pyridines.

Hazard Classification (GHS)DescriptionAssociated Precautionary Statements (P-Statements)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation (Category 1/2) Causes serious eye damage or irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the methodology for the routine disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. As a halogenated organic compound, it must be treated as hazardous waste according to local and federal regulations.

1. Waste Segregation and Collection:

  • Dedicate a specific, compatible waste container for halogenated organic waste.
  • Suitable containers are typically made of high-density polyethylene (HDPE) or glass and must have a secure, leak-proof screw-top cap.
  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.

2. Container Labeling:

  • Label the waste container before adding any waste.
  • The label must be fully completed and clearly legible.
  • Required information includes:
  • The words "Hazardous Waste".
  • The full chemical name: "Waste 6-Chloro-2,3-dihydro-1

Personal protective equipment for handling 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as other chlorinated pyrrolopyridines, indicate that this compound should be handled with care. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.

Quantitative Safety Data Summary

ParameterValueNotes and Recommendations
GHS Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Gloves Nitrile rubberInspect gloves prior to use. Use proper glove removal technique.
Eye Protection Safety glasses with side-shields or gogglesEnsure eye protection is compliant with EN166 (EU) or NIOSH (US) standards.
Respiratory Protection NIOSH/MSHA approved respiratorUse under a chemical fume hood. If engineering controls are not sufficient, a respirator is necessary.
Storage Temperature 2-8°CStore in a tightly closed container in a cool, dry, and well-ventilated area.

II. Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Prepare all necessary equipment, including glassware, stir plates, and reagents, within the fume hood.
  • Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above. This includes a lab coat, nitrile gloves, and safety glasses with side-shields.

2. Handling and Use:

  • Conduct all weighing and transfers of the solid compound within the chemical fume hood to avoid inhalation of any dust.
  • If making a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep the container tightly closed when not in use.
  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS of similar compounds (flush skin with water, rinse eyes cautiously with water for several minutes).
  • Avoid the formation of dust and aerosols.

3. Post-Handling:

  • Thoroughly clean the work area within the fume hood after use.
  • Decontaminate all used glassware and equipment.
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

III. Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.
  • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

2. Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
  • Do not dispose of this chemical down the drain or in the regular trash.

IV. Experimental Workflow Visualization

×

Retrosynthesis Analysis

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Reactant of Route 1
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
Reactant of Route 2
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.